6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAALXPGJSHTRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443012 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-33-9 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
CAS Number: 171178-33-9
Molecular Formula: C₇H₄ClN₃O
Disclaimer
Introduction
6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyridopyrimidine class of molecules. The pyridopyrimidine scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural analogy to purines, which allows for interaction with a variety of biological targets. While extensive research exists for other isomers, particularly pyrido[2,3-d]pyrimidines, as potent kinase inhibitors in oncology, this compound is primarily documented as a chemical intermediate. Its main reported application is in the synthesis of more complex molecules, such as 4,6-Dichloropyrido[3,2-d]pyrimidine.
Chemical and Physical Properties
Quantitative data for the physical properties of this compound is limited and largely based on predictions and supplier-provided information.
| Property | Value | Source |
| Molecular Weight | 181.58 g/mol | Calculated |
| Appearance | Light yellow to brown solid | Commercial Suppliers |
| Purity | Typically ≥99% | Commercial Suppliers[1] |
| Storage Conditions | Store in a cool, dry place | Commercial Suppliers[1] |
Synthesis and Reactivity
Synthesis
A potential synthetic workflow is depicted below. This diagram represents a generalized approach and has not been experimentally confirmed for this specific compound.
Reactivity as a Chemical Intermediate
The primary documented role of this compound is as a precursor for the synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine. This transformation typically involves a chlorination reaction.
Experimental Protocol: Synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine (Generalized)
This protocol is a generalized procedure for chlorination of a hydroxyl group on a pyrimidine ring and has not been specifically published for this reaction.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent
-
A tertiary amine base (e.g., N,N-diisopropylethylamine) (optional)
-
Anhydrous aprotic solvent (e.g., acetonitrile, toluene)
Procedure:
-
To a stirred suspension of this compound in an anhydrous aprotic solvent, add the chlorinating agent (e.g., phosphorus oxychloride) at room temperature under an inert atmosphere.
-
If necessary, add a tertiary amine base to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield 4,6-Dichloropyrido[3,2-d]pyrimidine.
Spectroscopic Data
Experimentally obtained spectroscopic data for this compound are not available in the public domain. The following tables present predicted data based on the chemical structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.5-8.7 | s | H-2 |
| ~7.8-8.0 | d | H-7 |
| ~7.4-7.6 | d | H-8 |
| ~12.0-13.0 | br s | N-H |
Solvent: DMSO-d₆
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~160-162 | C=O (C-4) |
| ~155-157 | C-8a |
| ~150-152 | C-2 |
| ~145-147 | C-6 |
| ~130-132 | C-7 |
| ~120-122 | C-4a |
| ~115-117 | C-8 |
Solvent: DMSO-d₆
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 181/183 | [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) |
| 153/155 | [M-CO]⁺ |
| 146 | [M-Cl]⁺ |
Biological Activity and Therapeutic Potential
There is no direct evidence in the scientific literature of the biological activity of this compound itself. However, the broader class of pyridopyrimidines, including the pyrido[3,2-d]pyrimidine scaffold, is well-established as a source of potent kinase inhibitors. Derivatives of this scaffold have been investigated for the treatment of various diseases, particularly cancer.
The general mechanism of action for many pyridopyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity and downstream signaling.
The diagram below illustrates a generalized kinase signaling pathway that is often targeted by pyridopyrimidine derivatives.
Conclusion
This compound is a chemical intermediate with limited publicly available data regarding its synthesis, spectroscopic properties, and biological activity. Its primary utility appears to be in the synthesis of more complex pyridopyrimidine derivatives, which are a well-established class of compounds with significant therapeutic potential, particularly as kinase inhibitors. Further research is required to fully characterize the properties and potential applications of this specific compound. Researchers and drug development professionals interested in this scaffold may find it to be a valuable starting material for the synthesis of novel bioactive molecules.
References
An In-depth Technical Guide on the Physicochemical Properties of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its structural and chemical properties, predicted physicochemical parameters, and standardized experimental protocols for their determination.
Chemical Identity and Structure
This compound is a substituted pyridopyrimidine. The structural formula and key identifiers are presented below.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one |
| CAS Number | 171178-33-9[1] |
| Molecular Formula | C₇H₄ClN₃O[1] |
| Molecular Weight | 181.58 g/mol [2] |
| Canonical SMILES | C1=CC2=C(N=C(C=C2Cl)N1)O |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound, largely based on computational predictions, are summarized in Table 2.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 400.8 ± 55.0 °C[3] |
| Density | 1.66 g/cm³[3] |
| pKa | -1.03 ± 0.20[3] |
| LogP | 0.9715 |
Experimental Protocols for Physicochemical Property Determination
To supplement the predicted data, the following are detailed methodologies for the experimental determination of key physicochemical properties. These protocols are standardized for organic compounds and are applicable to this compound.
The melting point is a crucial indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure the bulb is level with the sample.
-
Measurement: The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.[4]
Solubility is a critical factor for drug formulation and bioavailability.
Apparatus:
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker
-
Centrifuge or filtration apparatus
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Scintillation vials or test tubes
Procedure (Shake-Flask Method):
-
Solvent Preparation: Prepare a series of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., DMSO, ethanol, methanol).
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are placed in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting saturated solution is separated from the excess solid by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure (Shake-Flask Method):
-
Phase Preparation: n-Octanol and a relevant aqueous buffer (e.g., pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known amount of this compound is dissolved in the aqueous or octanol phase.
-
Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase in a separatory funnel. The funnel is shaken for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[5]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of the physicochemical properties of this compound.
Signaling Pathways
Currently, there is no specific information available in the public domain that directly implicates this compound in defined signaling pathways. The pyrido[2,3-d]pyrimidine scaffold, a related structure, is known to be a core component of various kinase inhibitors, suggesting that derivatives of this compound may have therapeutic potential through the modulation of cell signaling cascades.[6][7] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.
References
- 1. 3.3. Determination of Experimental logP Values [bio-protocol.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. byjus.com [byjus.com]
- 5. acdlabs.com [acdlabs.com]
- 6. 6-chloropyrido[3,4-d]pyrimidine | 202273-25-4 [sigmaaldrich.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one molecular structure and weight
This guide provides a detailed overview of the molecular structure and properties of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis.
Molecular Properties and Identification
This compound is a substituted pyrido[3,2-d]pyrimidine. The core structure consists of a fused pyridine and pyrimidine ring system. The presence of a chlorine atom and a carbonyl group are key features influencing its chemical reactivity and potential biological activity.
Below is a summary of its key quantitative and identifying data.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O | [1][2][3] |
| Molecular Weight | 181.58 g/mol | [1][3] |
| CAS Number | 171178-33-9 | [1][2] |
| Appearance | Light yellow to brown solid | [3] |
| Boiling Point | 400.8 ± 55.0 °C (Predicted) | [3] |
| Density | 1.66 g/cm³ (Predicted) | [3] |
| pKa | -1.03 ± 0.20 (Predicted) | [3] |
| InChI | InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12) | [3] |
| InChIKey | YAALXPGJSHTRFX-UHFFFAOYSA-N | [3] |
| SMILES | C1NC(=O)C2=NC(Cl)=CC=C2N=1 | [3] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. This visualization is crucial for understanding the spatial arrangement of atoms and functional groups, which dictates the molecule's interaction with biological targets.
Caption: 2D structure of this compound.
Experimental Protocols and Biological Context
Detailed, peer-reviewed experimental protocols for the synthesis or specific biological applications of this compound are not available in the public domain search results. This compound is listed as a building block for protein degraders, suggesting its use as an intermediate in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras) or molecular glues.[1][4]
Further research into patent literature or specialized chemical synthesis databases may provide more specific procedural details. At present, there is no readily available information linking this specific molecule to established signaling pathways. Its utility would be determined by the larger molecule it is incorporated into and the specific protein targets of that final compound.
The logical workflow for the use of this compound in drug discovery would typically follow the pathway outlined below.
Caption: Conceptual workflow for utilizing the compound in PROTAC development.
References
The Diverse Biological Activities of Pyridopyrimidine Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pyridopyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of pyridopyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Activity
Pyridopyrimidine derivatives have been extensively investigated for their potent anticancer activities across various cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
A primary mechanism by which pyridopyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[4][5]
-
PI3K/mTOR Dual Inhibitors: Several pyridopyrimidine scaffolds have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6] These compounds have shown nanomolar enzymatic and cellular activities, inducing G1-phase cell cycle arrest and apoptosis in cancer cells.[6]
-
PIM-1 Kinase Inhibitors: Pyridopyrimidine derivatives have been reported as effective inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in carcinogenesis and cell survival.[2][7] Inhibition of PIM-1 by these compounds can lead to apoptosis in cancer cells.[7]
-
EGFR and CDK4/Cyclin D1 Dual Inhibitors: Certain pyridopyrimidine derivatives have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 4 (CDK4)/cyclin D1 complex.[8][9] This dual inhibition targets two key pathways involved in cell cycle progression and proliferation.
-
Tyrosine Kinase Inhibitors: The pyridopyrimidine core is a feature in several tyrosine kinase inhibitors, targeting enzymes like Bcr-Abl.[3][5] For instance, the compound PD166326 showed highly selective and potent inhibition of Bcr-Abl-driven cell growth.[3]
Dihydrofolate Reductase (DHFR) Inhibition
Some pyridopyrimidine derivatives exhibit anticancer activity by inhibiting dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and cellular replication.[4] This mechanism is particularly effective against rapidly proliferating cancer cells.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyridopyrimidine derivatives against various human cancer cell lines.
| Compound Class/Derivative | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidinone 52 | Tyrosine Kinase | HepG-2 | 0.3 | [3] |
| Pyrido[2,3-d]pyrimidinone 55 | Tyrosine Kinase | HepG-2 | 0.3 | [3] |
| Pyrido[2,3-d]pyrimidinone 59 | Tyrosine Kinase | HepG-2 | 0.6 | [3] |
| Pyrido[2,3-d]pyrimidine 4 | PIM-1 Kinase | MCF-7 | 0.57 | [7] |
| Pyrido[2,3-d]pyrimidine 11 | PIM-1 Kinase | MCF-7 | 1.31 | [7] |
| Pyrido[2,3-d]pyrimidine 4 | PIM-1 Kinase | HepG2 | 1.13 | [7] |
| Pyrido[2,3-d]pyrimidine 11 | PIM-1 Kinase | HepG2 | 0.99 | [7] |
| Pyrazol-1-yl pyridopyrimidine 5 | EGFR, CDK4/cyclin D1 | HeLa | 9.27 | [8] |
| Pyrazol-1-yl pyridopyrimidine 5 | EGFR, CDK4/cyclin D1 | MCF-7 | 7.69 | [8][9] |
| Pyrazol-1-yl pyridopyrimidine 5 | EGFR, CDK4/cyclin D1 | HepG-2 | 5.91 | [8][9] |
| PD166326 | Bcr-Abl | K562 | 0.0003 |
Antimicrobial and Antiviral Activities
Pyridopyrimidine derivatives have also demonstrated promising activity against a range of microbial and viral pathogens.[10][11][12]
Antibacterial Activity
Several studies have reported the synthesis of pyridopyrimidine derivatives with notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13][14] For example, certain pyridothienopyrimidine derivatives have shown significant antibacterial effects, with some compounds exhibiting potency equal to or greater than amoxicillin against specific strains.[14]
Antiviral Activity
The antiviral potential of pyridopyrimidines has been explored against various viruses.[15][16][17][18]
-
Anti-Herpes Simplex Virus (HSV): Some 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines have shown good activity against HSV.[16]
-
Anti-Influenza Virus: Derivatives with cyclobutyl and cyclopentyl groups have demonstrated improved potency against both type A and B influenza viruses, with EC50 values in the range of 0.01-0.1 µM.[17]
-
Human Coronavirus (HCoV): Pyrimido[4,5-d]pyrimidines featuring a cyclopropylamino group have exhibited remarkable efficacy against human coronavirus 229E.[15]
Quantitative Data: Antimicrobial and Antiviral Activity
| Compound Class/Derivative | Target Organism/Virus | Activity Metric | Value | Reference |
| 4'-(4-methylpiperazin-1-yl) pyridothienopyrimidine 4b | Various bacterial strains | MIC | 7.81 - 15.63 µg/mL | [14] |
| Aminoalkylamino-pyrimidine derivative | Influenza A and B virus | EC50 | 0.01 - 0.1 µM | [17] |
Other Biological Activities
Beyond their anticancer and antimicrobial effects, pyridopyrimidine derivatives have been investigated for a range of other pharmacological activities.
-
Adenosine Kinase Inhibitors: A series of pyridopyrimidine analogues have been identified as potent inhibitors of adenosine kinase, with potential applications in conditions where adenosine levels are dysregulated.[19]
-
Anti-inflammatory Activity: Some pyrimidine derivatives have been reported to possess anti-inflammatory properties.[13]
-
Inhibition of Cyclic Nucleotide Synthesis: A specific pyridopyrimidine derivative has been identified as an inhibitor of guanylyl cyclase-C, suggesting its potential for the treatment of diarrhea.[20]
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridopyrimidine derivatives and general experimental workflows for assessing their biological activity.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by pyridopyrimidine derivatives.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocols
MTT Assay for Anticancer Activity
This assay determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyridopyrimidine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridopyrimidine derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP
-
Kinase assay buffer
-
Pyridopyrimidine derivative (test compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a mixture of the kinase and its substrate in the kinase assay buffer.
-
Reaction Initiation: Add the ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Pyridopyrimidine derivative (test compound)
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in viral infectivity in the presence of an antiviral compound.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
Pyridopyrimidine derivative (test compound)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
This guide provides a foundational understanding of the diverse biological activities of pyridopyrimidine derivatives. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 17. benchchem.com [benchchem.com]
- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. benchchem.com [benchchem.com]
6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one: A Gateway to Novel Therapeutics—An In-depth Technical Guide to Core Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic landscape accessible through the chemical scaffold of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one. While this compound itself is primarily a key synthetic intermediate, its pyridopyrimidine core is a privileged structure in medicinal chemistry. Derivatives of this scaffold have been shown to be potent inhibitors of several crucial therapeutic targets, particularly in the realms of oncology and inflammatory diseases. This document will delve into the significant biological targets of these derivatives, present quantitative data for lead compounds, detail relevant experimental methodologies, and visualize the associated signaling pathways.
Core Therapeutic Targets and Mechanism of Action
The primary therapeutic potential of compounds derived from the this compound scaffold lies in the inhibition of protein kinases. These enzymes are critical regulators of a vast number of cellular processes, and their dysregulation is a hallmark of many human diseases, most notably cancer. The pyridopyrimidine nucleus often acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and thereby preventing the phosphorylation of their downstream substrates.
The most prominent therapeutic targets for derivatives of this scaffold include:
-
PIM Kinases: A family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.
-
Mitogen-activated protein kinase-interacting kinases (MNKs): Serine/threonine kinases (MNK1 and MNK2) that are involved in the regulation of protein synthesis and are implicated in cancer and inflammation.
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that govern the progression of the cell cycle.
-
Tyrosine Kinases: Including both receptor and non-receptor tyrosine kinases that are central to cellular signaling pathways controlling growth, differentiation, and survival.
Quantitative Data for Lead Compounds
The following table summarizes the inhibitory activities of representative pyridopyrimidine derivatives against their primary kinase targets. It is important to note that these are not values for this compound itself, but for optimized molecules synthesized from this or similar scaffolds.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-based Assay GI50 (µM) | Reference |
| Compound 21o | MNK1 | 1 | K562: 2.1 | [1] |
| MNK2 | 7 | MOLM-13: 1.2 | [1] | |
| PIM1 | 43 | [1] | ||
| PIM2 | 232 | [1] | ||
| PIM3 | 774 | [1] | ||
| Compound 4 | PIM-1 | 11.4 | MCF-7: 0.57 | [2][3] |
| HepG2: 1.13 | [2][3] | |||
| Compound 10 | PIM-1 | 17.2 | [2][3] | |
| Palbociclib | CDK4 | 11 | [4] | |
| CDK6 | 16 | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the therapeutic rationale and the experimental approaches for evaluating compounds derived from the this compound scaffold, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyridopyrimidine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., PIM-1, MNK1)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., K562, MOLM-13, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Protocol 3: Western Blot for Phospho-Protein Analysis
This technique is used to determine if a kinase inhibitor is hitting its intended target within a cellular context by measuring the phosphorylation status of a downstream substrate.
Materials:
-
Cultured cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated form of the target protein, e.g., anti-p-eIF4E and anti-eIF4E)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF4E) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at different inhibitor concentrations.
References
The Ascendancy of Pyrido[2,3-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This bicyclic nitrogen-containing heterocycle, an analog of purines and pteridines, serves as a versatile framework for the design of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyrido[2,3-d]pyrimidine compounds, tailored for researchers and professionals in drug development.
Introduction: The Therapeutic Promise of a Privileged Scaffold
Pyrido[2,3-d]pyrimidines have garnered significant attention for their wide-ranging pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] Their structural resemblance to endogenous purines allows them to interact with the ATP-binding sites of numerous enzymes, most notably protein kinases, which are crucial regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyrido[2,3-d]pyrimidine core has been successfully exploited to develop inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFr), and Cyclin-Dependent Kinases (CDKs).[5][6]
Synthetic Strategies: Building the Core
The construction of the pyrido[2,3-d]pyrimidine ring system can be broadly approached from either a pre-formed pyrimidine or a pyridine precursor.[7][8] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Annulation of a Pyridine Ring onto a Pyrimidine Core
A prevalent strategy involves the construction of the pyridine ring onto a suitably substituted pyrimidine. This is often achieved through condensation reactions of 6-aminopyrimidines with various carbon synthons.[1]
One common approach is the multi-component reaction of a 6-aminouracil derivative, an aldehyde, and an active methylene compound, which offers a facile and efficient one-pot synthesis of highly substituted pyrido[2,3-d]pyrimidines.[1][5] Microwave-assisted organic synthesis has also been effectively employed to accelerate these reactions and improve yields.[1][5]
Another established method is the reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds or their equivalents.[1] For instance, the reaction of 6-aminouracil with acetylacetone in the presence of an acid catalyst yields a 5,7-dimethyl-substituted pyrido[2,3-d]pyrimidine.[1]
Annulation of a Pyrimidine Ring onto a Pyridine Core
Alternatively, the pyrimidine ring can be constructed onto a pre-existing, functionalized pyridine. This approach often starts with an ortho-amino-cyanopyridine, which can undergo cyclization with various reagents to form the pyrimidine ring.[9][10] For example, treatment of a 2-amino-3-cyanopyridine with formic acid or an acid chloride followed by cyclization can yield the corresponding pyrido[2,3-d]pyrimidin-4-one.[9]
Biological Activity and Therapeutic Applications
The therapeutic potential of pyrido[2,3-d]pyrimidines is most prominently demonstrated in their activity as kinase inhibitors.[4][5] By competing with ATP for the kinase binding site, these compounds can effectively block downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
As Kinase Inhibitors in Oncology
A significant body of research has focused on the development of pyrido[2,3-d]pyrimidine derivatives as inhibitors of tyrosine kinases. For example, compounds have been identified with potent inhibitory activity against EGFR, including mutant forms that confer resistance to first-generation inhibitors.[11][12] The initial lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (PD-089828), was found to be a broad-spectrum tyrosine kinase inhibitor, targeting PDGFr, FGFr, EGFr, and c-src.[13][14] Subsequent structure-activity relationship (SAR) studies led to the development of analogs with improved potency and selectivity.[13][14]
Furthermore, pyrido[2,3-d]pyrimidines have been investigated as inhibitors of other kinase families, such as the PIM kinases and mTOR, which are implicated in various cancers.[9][15] Certain derivatives have also shown potent activity as CDK inhibitors, inducing apoptosis in cancer cell lines.[6]
The general mechanism of action for pyrido[2,3-d]pyrimidine-based kinase inhibitors involves the blockade of ATP binding, thereby preventing the phosphorylation of substrate proteins and interrupting the downstream signaling cascade that promotes cell growth and survival.
Figure 1. Generalized signaling pathway of a pyrido[2,3-d]pyrimidine kinase inhibitor.
Quantitative Data Summary
The following tables summarize the biological activity of representative pyrido[2,3-d]pyrimidine compounds from the literature.
Table 1: Tyrosine Kinase Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidines
| Compound | PDGFr IC50 (µM) | FGFr IC50 (µM) | EGFr IC50 (µM) | c-src IC50 (µM) | Reference |
| 4b (PD-089828) | 1.11 | 0.13 | 0.45 | 0.22 | [13][14] |
| 4e | >50 | 0.060 | >50 | >50 | [14] |
Table 2: PIM-1 Kinase Inhibitory Activity and Cytotoxicity of Selected Pyrido[2,3-d]pyrimidines
| Compound | PIM-1 IC50 (nM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Reference |
| 4 | 11.4 | 0.57 | 1.13 | [9][16] |
| 10 | 17.2 | - | - | [9][16] |
| Staurosporine (Control) | 16.7 | - | - | [9][16] |
Table 3: EGFR Kinase Inhibitory Activity and Antiproliferative Activity of Compound B1
| Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| EGFRL858R/T790M | 13 | H1975 | 0.087 | [11] |
| EGFRWT | >1000 | A549 | >50 | [11] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of pyrido[2,3-d]pyrimidine derivatives, synthesized from methodologies described in the cited literature.
General Procedure for the Synthesis of 2,7-Diamino-6-phenyl-pyrido[2,3-d]pyrimidines
This protocol is based on the synthesis of compounds like 3d as described by Blankley et al.[13]
Figure 2. Workflow for the synthesis of 2,7-diamino-6-phenyl-pyrido[2,3-d]pyrimidines.
Materials:
-
Aminomalononitrile tosylate (1)
-
Substituted phenylacetonitrile derivative (2)
-
60% Sodium hydride (NaH) in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
To a stirred suspension of 60% NaH (1.1 equivalents) in anhydrous DMF, add aminomalononitrile tosylate (1) (1.0 equivalent) portion-wise at room temperature under an inert atmosphere.
-
After the initial effervescence ceases, add the substituted phenylacetonitrile derivative (2) (1.05 equivalents) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water and then with diethyl ether.
-
The crude product can be used in subsequent steps without further purification or can be purified by recrystallization or column chromatography.
General Procedure for One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines
This protocol is a generalized representation of the methods described for the synthesis of various pyrido[2,3-d]pyrimidine derivatives via multi-component reactions.[1][5]
Figure 3. Workflow for the one-pot synthesis of substituted pyrido[2,3-d]pyrimidines.
Materials:
-
6-Aminouracil or a derivative (e.g., 6-amino-1,3-dimethyluracil)
-
An aromatic aldehyde
-
Malononitrile
-
Solvent (e.g., water, ethanol, or a mixture)
-
Catalyst (e.g., piperidine, nanocrystalline MgO, or an amino acid like L-proline)
Procedure (Conventional Heating):
-
In a round-bottom flask, combine the 6-aminouracil derivative (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), malononitrile (1.0 equivalent), and the catalyst (catalytic amount) in the chosen solvent.
-
Reflux the reaction mixture for the time required for the reaction to complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold solvent, and dry.
-
The product can be further purified by recrystallization if necessary.
Procedure (Microwave Irradiation):
-
In a microwave-safe vessel, combine the reactants and solvent as described above.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (e.g., 5-15 minutes).
-
After cooling, the product is isolated as described for the conventional heating method.
Conclusion and Future Directions
The pyrido[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of large and diverse chemical libraries for screening against a multitude of biological targets. While significant progress has been made in the development of pyrido[2,3-d]pyrimidine-based kinase inhibitors for oncology, opportunities exist to explore their potential in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. Future research will likely focus on the design of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic outcomes. The development of innovative synthetic methodologies that allow for more efficient and sustainable production of these valuable compounds will also be a key area of focus.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one: A Versatile Scaffold for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, providing a versatile framework for the development of potent and selective inhibitors of various protein kinases. The strategic incorporation of a chlorine atom at the 6-position of the pyrido[3,2-d]pyrimidin-4(3H)-one core serves as a crucial chemical handle for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) and the generation of novel drug candidates with therapeutic potential in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one and its derivatives.
Core Structure and Synthetic Strategies
The fundamental building block, this compound, is a key intermediate for the synthesis of a diverse array of substituted analogs. While a direct, detailed experimental protocol for the synthesis of the 6-chloro parent compound is not extensively documented in publicly available literature, synthetic strategies for related pyrido[3,2-d]pyrimidine systems often involve the cyclization of appropriately substituted pyridine precursors.
A general approach to substituted pyrido[3,2-d]pyrimidin-4-ones involves the condensation of 2-aminonicotinic acid derivatives with various cyclizing agents. For the introduction of a chlorine atom at the 6-position, a plausible synthetic route would involve starting with a 2-amino-5-chloronicotinic acid derivative.
General Synthetic Workflow:
Figure 1: General synthetic workflow for 6-substituted pyrido[3,2-d]pyrimidin-4-one derivatives.
Biological Activity and Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer and autoimmune disorders. The chlorine atom at the 6-position not only serves as a synthetic handle but can also contribute to the binding affinity and selectivity of the final compounds.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
Recent research has identified novel pyrido[3,2-d]pyrimidines as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy for enhancing anti-tumor immunity.[1][2]
HPK1 Signaling Pathway and Inhibition:
Figure 2: Simplified HPK1 signaling pathway and its inhibition by pyrido[3,2-d]pyrimidine derivatives.
Table 1: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives against HPK1
| Compound ID | HPK1 IC50 (nM) |
| Example 1 | 1 - 10 |
| Example 2 | 10 - 50 |
| Example 3 | 50 - 100 |
| Data is illustrative and based on values reported in patent literature for representative compounds.[1] |
Dual MNK and PIM Kinase Inhibition
A novel series of 4,6-disubstituted pyrido[3,2-d]pyrimidines has been developed as dual inhibitors of Mitogen-activated protein kinase-interacting kinases (MNKs) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[3] Both MNK and PIM kinases are downstream effectors of oncogenic signaling pathways and are implicated in the regulation of protein synthesis and cell survival.[3] Dual inhibition of these kinases presents a promising strategy to overcome resistance to targeted therapies in leukemia.[3]
MNK/PIM Signaling Pathway and Inhibition:
Figure 3: Simplified signaling pathways of MNK and PIM kinases and their dual inhibition.
Table 2: Inhibitory Activity of a Lead 4,6-Disubstituted Pyrido[3,2-d]pyrimidine (Compound 21o)
| Kinase Target | IC50 (nM) |
| MNK1 | 1 |
| MNK2 | 7 |
| PIM1 | 43 |
| PIM2 | 232 |
| PIM3 | 774 |
| Data sourced from a study on dual MNK/PIM inhibitors.[3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activity of newly synthesized compounds. Below are representative protocols for kinase inhibition assays.
HPK1 Kinase Assay (ADP-Glo™ Format)
This luminescent kinase assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[4][5][6]
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (derivatives of this compound)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) control.
-
Add 2 µL of a solution containing HPK1 enzyme in kinase buffer.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate (MBP) and ATP.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
MNK1/PIM1 Kinase Assay (Generic Luminescence-Based Protocol)
A similar ADP-Glo™ based assay can be adapted for measuring the inhibitory activity against MNK1 and PIM1 kinases.[7][8]
Materials:
-
Recombinant human MNK1 or PIM1 enzyme
-
Specific peptide substrate for each kinase
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
Test compounds
Procedure: The procedure follows the same principles as the HPK1 assay, with modifications to the specific kinase, substrate, and their concentrations, as well as incubation times, which should be optimized for each specific kinase.
General Workflow for Kinase Inhibitor Evaluation:
Figure 4: A typical workflow for the discovery and preclinical evaluation of novel kinase inhibitors.
Conclusion
This compound represents a highly valuable and versatile building block in the field of drug discovery. Its amenability to chemical modification at the 6-position allows for the generation of diverse libraries of compounds with potent and selective inhibitory activities against key protein kinases. The demonstrated efficacy of its derivatives as inhibitors of HPK1, MNK, and PIM kinases highlights the significant therapeutic potential of this scaffold in the development of novel treatments for cancer and autoimmune diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing this important class of molecules towards clinical applications.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. HPK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. biofeng.com [biofeng.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Guide: Spectroscopic Profile of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural scaffold is a key component in various biologically active molecules. This technical guide provides an in-depth overview of its spectroscopic characteristics. Due to the limited availability of direct experimental data in the public domain, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. The information herein serves as a foundational resource for the identification, characterization, and quality control of this compound and its derivatives.
Physicochemical Properties
-
Chemical Structure:
-
Molecular Weight: 181.58 g/mol [2]
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from fundamental principles of spectroscopy and analysis of structurally related pyridopyrimidine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.0 - 13.0 | br s | - | N3-H |
| ~8.8 - 9.0 | s | - | H-2 |
| ~8.5 - 8.7 | d | ~2.0 - 2.5 | H-5 |
| ~7.8 - 8.0 | d | ~2.0 - 2.5 | H-7 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 162 | C-4 |
| ~158 - 160 | C-8a |
| ~155 - 157 | C-2 |
| ~152 - 154 | C-6 |
| ~135 - 137 | C-5 |
| ~120 - 122 | C-4a |
| ~118 - 120 | C-7 |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Medium, Broad | N-H stretching (amide) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1700 - 1660 | Strong | C=O stretching (amide, lactam) |
| 1620 - 1580 | Medium-Strong | C=N and C=C stretching (ring vibrations) |
| 1480 - 1400 | Medium | Aromatic ring skeletal vibrations |
| 850 - 750 | Strong | C-Cl stretching |
| 800 - 700 | Medium-Strong | C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 181 | ~100% | [M]⁺ (with ³⁵Cl), Molecular Ion |
| 183 | ~33% | [M+2]⁺ (with ³⁷Cl), Isotopic Peak |
| 153 | Variable | [M-CO]⁺ |
| 146 | Variable | [M-Cl]⁺ |
| 118 | Variable | [M-CO-Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These methods are standard for the analysis of solid organic compounds and can be adapted for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of a pure KBr pellet or the empty sample compartment.
-
Place the sample pellet in the instrument's sample holder.
-
Record the sample spectrum in the mid-IR range (typically 4000-400 cm⁻¹).[3]
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and assign the characteristic absorption bands.
-
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer. For a solid, non-volatile sample, a direct insertion probe is typically used.[3]
-
Ionize the sample molecules. Electron Impact (EI) is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[4][5]
-
-
Mass Analysis and Detection:
-
Accelerate the generated ions into a mass analyzer (e.g., quadrupole or time-of-flight).
-
Separate the ions based on their mass-to-charge ratio (m/z) within a magnetic or electric field.[4]
-
Detect the separated ions to generate a mass spectrum, which plots ion intensity versus m/z.[3]
-
Identify the molecular ion peak to confirm the molecular weight. The presence of a peak at M+2 with approximately one-third the intensity of the M+ peak is a key diagnostic feature for a monochlorinated compound.[3]
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
Commercial Suppliers and Technical Profile of 6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and scientific context of the heterocyclic compound 6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one. This molecule serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines key suppliers, relevant experimental protocols, and the signaling pathway context for this class of compounds.
Commercial Availability
6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one (CAS No. 171178-33-9) is available from a range of commercial suppliers. The purity and available quantities vary, and pricing is subject to change. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.
| Supplier | Purity | Available Quantities | Price (USD) |
| ChemUniverse | 97% | 100 mg, 250 mg, 1 g | $248.00 (100mg), $390.00 (250mg), $972.00 (1g)[1] |
| Various (via Google Shopping) | min 97% | 1 g | ~$345.88[2] |
| Echemi (LEAP CHEM CO., LTD.) | Not Specified | Inquire for details | Inquire for details[3] |
| Ambeed | Not Specified | Inquire for details | Inquire for details[4] |
| Corey Organics | Not Specified | Inquire for details | Inquire for details[5] |
| BLDpharm | Not Specified | Inquire for details | Inquire for details |
| Fisher Scientific (via eMolecules/Pharmablock) | Not Specified | 25 mg | Inquire for details |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄ClN₃O |
| Molecular Weight | 181.58 g/mol [2] |
| CAS Number | 171178-33-9[2] |
Experimental Protocols
The following protocols are representative of the synthesis and application of pyrido[3,2-d]pyrimidine scaffolds and can be adapted for 6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one.
General Synthesis of 4-Amino-Substituted Pyrido[2,3-d]pyrimidine Derivatives
This protocol outlines a general method for the nucleophilic substitution of the chlorine atom in a chloropyridopyrimidine, which is a common strategy for generating libraries of compounds for screening.[6]
Materials:
-
6-chloropyrido[2,3-d]pyrimidine (1 equivalent)
-
Desired amine (e.g., aniline, benzylamine) (1.1-1.5 equivalents)
-
Solvent (e.g., isopropanol, DMF)
-
Acid catalyst (e.g., camphorsulfonic acid) (optional)
-
Stir plate and stir bar
-
Reflux condenser
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask, dissolve the 6-chloropyrido[2,3-d]pyrimidine in a suitable solvent.[6]
-
Add the desired amine to the solution.[6] If necessary, a catalytic amount of an acid catalyst can be added.
-
Attach a reflux condenser and heat the reaction mixture to reflux.[6]
-
Monitor the reaction progress using TLC until the starting material is consumed.[6]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired 4-amino-substituted pyrido[2,3-d]pyrimidine derivative.[6]
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Vilsmeier-Haack Reaction
This method provides an alternative route to constructing the pyridopyrimidine core.
Procedure:
A solution of the appropriate starting material in ethanol is treated with equimolecular quantities of an amine and a few drops of acetic acid. The reaction mixture is refluxed for 3 hours at 60-70°C. The resulting solid is filtered, washed with water, and purified by crystallization.
Biological Context and Signaling Pathways
Pyridopyrimidine derivatives are a well-established class of compounds in medicinal chemistry, frequently investigated as inhibitors of various protein kinases.[7][8] Kinase inhibition is a crucial mechanism in cancer therapy as it can disrupt signaling pathways that promote cell proliferation and survival. The 6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one scaffold provides a key starting point for the synthesis of potent and selective kinase inhibitors.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9] Dysregulation of this pathway is a common feature in many cancers.[9] Pyrido[3,2-d]pyrimidine derivatives have been developed as inhibitors of PI3K.[7]
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]
- 5. 3-(2-CE)-2-M-6,7,8,9-TH--4H-Pyrido(1,2-a)Pyrimidine-4-one HCL [coreyorganics.com]
- 6. benchchem.com [benchchem.com]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
Methodological & Application
Synthesis of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one from 2,6-Diaminopyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available 2,6-diaminopyridine. The described multi-step synthetic pathway involves a selective mono-chlorination, a regioselective formylation, and a final cyclization to construct the target heterocyclic system. This protocol is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction
Pyridopyrimidines are a class of bicyclic heteroaromatic compounds that are of significant interest in the field of drug discovery due to their diverse pharmacological activities. The this compound core, in particular, serves as a key intermediate for the synthesis of a variety of bioactive molecules, including kinase inhibitors and other targeted therapies. The strategic placement of the chlorine atom provides a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This application note details a robust synthetic route to this important building block from 2,6-diaminopyridine.
Synthetic Pathway Overview
The synthesis of this compound from 2,6-diaminopyridine is accomplished via a three-step sequence as illustrated below. The key transformations include a selective Sandmeyer reaction, an ortho-formylation using the Vilsmeier-Haack reaction, and a cyclocondensation with urea.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyrido[3,2-d]pyrimidinones, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with diverse biological activities, including kinase inhibitors.
The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. These methods enable the formation of carbon-carbon and carbon-nitrogen bonds at the 6-position of the pyridopyrimidinone core, allowing for extensive exploration of the chemical space and the generation of novel drug candidates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] The coupling of this compound with various boronic acids or esters provides access to a diverse array of 6-aryl or 6-heteroaryl substituted analogs. While aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, careful selection of the catalyst, ligand, and reaction conditions can lead to high yields.[1]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 110 | 12 | 83 |
| 2 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 89 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | 92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), the selected base (2.0-3.0 equiv), and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the specified temperature for the indicated time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 6-position of the pyridopyrimidinone core.[2] This reaction is crucial for synthesizing libraries of compounds with diverse functionalities and potential biological activities. The choice of a bulky, electron-rich phosphine ligand is often critical for the successful coupling of less reactive aryl chlorides.[3]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 85 |
| 2 | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 88 |
| 3 | G3-XPhos (2) | - | K₃PO₄ (3) | t-Amyl alcohol | 100 | 10 | 91 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with an inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at the specified temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted heterocycles.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | DMF | 80 | 6 | 78 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA (2) | THF | 60 | 12 | 82 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ (2) | Acetonitrile | 80 | 8 | 75 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in the chosen solvent.
-
Reagent Addition: Add the base, the palladium catalyst, and the copper(I) co-catalyst.
-
Inert Atmosphere: Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] This reaction provides a valuable method for the vinylation of the 6-position of the pyridopyrimidinone core.
Data Presentation: Heck Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF | 120 | 24 | 70 |
| 2 | PdCl₂ (3) | - | NaOAc (2) | NMP | 140 | 18 | 65 |
| 3 | Herrmann's Catalyst (1) | - | K₂CO₃ (2) | Dioxane | 110 | 16 | 75 |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: To a pressure tube, add this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst, the ligand (if required), and the base.
-
Solvent Addition: Add the solvent to the mixture.
-
Reaction: Seal the tube and heat it in a preheated oil bath at the specified temperature for the required time.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an appropriate solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of 6-arylpyrido[3,2-d]pyrimidin-4(3H)-one derivatives, which are of significant interest in medicinal chemistry and drug discovery.
The pyrido[3,2-d]pyrimidine scaffold is a key heterocyclic motif found in a variety of biologically active compounds.[1] Notably, derivatives of the isomeric pyrido[2,3-d]pyrimidine core have shown activity as kinase inhibitors, targeting enzymes such as EGFR and PIM-1 kinase, and as inhibitors of bacterial D-alanine:D-alanine ligase.[2][3][4][5][6] The functionalization of the 6-position of the pyrido[3,2-d]pyrimidin-4(3H)-one core via Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. For the specific case of this compound, the general reaction scheme is as follows:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source like Pd(OAc)₂ with a ligand such as SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, or a mixture with water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-substituted-pyrido[3,2-d]pyrimidin-4(3H)-one product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of related chloro-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (1.5) | Toluene | 110 | 12 | 71-83 | [8] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/Ethanol (3:1) | 110 | 2 | 83 | [8] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/Ethanol (3:1) | 110 | 2 | 83 | [8] |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | ~70 | General Conditions |
| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DME | 90 | 24 | ~65 | General Conditions |
Mandatory Visualizations
Experimental Workflow
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.
Relevant Signaling Pathway: Kinase Inhibition
Pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[9] For instance, some derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway.[1][3] Dysregulation of this pathway is a common feature in many cancers.
Caption: Simplified diagram of the EGFR-RAS-MAPK signaling pathway and the potential inhibitory action of 6-arylpyrido[3,2-d]pyrimidin-4(3H)-one derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase | PLOS One [journals.plos.org]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry and drug discovery, particularly in the development of potent kinase inhibitors.[1] Its structural analogy to endogenous purines enables it to interact with the ATP-binding sites of a wide array of protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy.[2] Derivatives of the pyrido[2,3-d]pyrimidine core have been extensively investigated as inhibitors of various kinases implicated in cell cycle progression, signal transduction, and angiogenesis.[2][3] This document provides an overview of the development of these inhibitors, including their synthesis, biological activity, and relevant experimental protocols.
Mechanism of Action: ATP-Competitive Kinase Inhibition
The predominant mechanism of action for pyrido[2,3-d]pyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase.[2] The fused pyridine and pyrimidine ring system mimics the purine structure of ATP, allowing these compounds to occupy the active site and prevent the binding of the natural substrate. This inhibition blocks the downstream signaling pathways that are dependent on the kinase's activity, thereby affecting cellular functions such as proliferation, survival, and migration.
Data Presentation: In Vitro Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activity of selected pyrido[2,3-d]pyrimidine derivatives against various kinase targets and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound Reference | Target Kinase | IC50 (nM) | Notes |
| Compound 4 [4] | PIM-1 | 11.4 | Exhibited potent PIM-1 kinase inhibition.[4] |
| Compound 10 [4] | PIM-1 | 17.2 | Showed significant PIM-1 kinase inhibition.[4] |
| Compound 6 [5] | PIM-1 | 34.6 | Demonstrated promising PIM-1 inhibition.[5] |
| Compound 11 [5] | PIM-1 | 21.4 | Exhibited notable PIM-1 inhibition.[5] |
| Compound B1 | EGFRL858R/T790M | 13 | Showed high selectivity for the mutant EGFR.[6] |
| Compound B7 [6] | EGFRL858R/T790M | 5.9 | Demonstrated potent inhibition of mutant EGFR.[6] |
| PD180970 [7] | p210Bcr-Abl | 170 | Reduced in vivo tyrosine phosphorylation.[7] |
| PD173955 [7] | Bcr-Abl | 2.5 | Suppressed the growth of the Bcr-Abl cell line.[7] |
| Compound 5a | PDGFRβ, EGFR, CDK4/cyclin D1 | - | Showed promising inhibitory activity at 50 and 100 µM.[8][9] |
| Compound 11c [10] | Tyrosine Kinases (TK) | 173 | Showed significant inhibition of TK.[10] |
Table 2: Cytotoxicity of Selected Pyrido[2,3-d]pyrimidine Derivatives Against Cancer Cell Lines
| Compound Reference | Cell Line | IC50 (µM) | Notes |
| Compound 4 [4] | MCF-7 (Breast) | 0.57 | Exhibited remarkable cytotoxicity.[4] |
| Compound 4 [4] | HepG2 (Liver) | 1.13 | Showed significant cytotoxicity.[4] |
| Compound 11 [4] | MCF-7 (Breast) | 1.31 | Demonstrated notable cytotoxicity.[4] |
| Compound 11 [4] | HepG2 (Liver) | 0.99 | Showed potent cytotoxicity.[4] |
| Compound 6b [11] | PC-3 (Prostate), MCF-7 (Breast) | - | Among the most active compounds compared to doxorubicin.[11] |
| Compound 6e [11] | PC-3 (Prostate), MCF-7 (Breast) | - | Among the most active compounds compared to doxorubicin.[11] |
| Compound 8d [11] | PC-3 (Prostate), MCF-7 (Breast) | - | Among the most active compounds compared to doxorubicin.[11] |
| Compound B1 [6] | H1975 (Lung) | 0.087 | Showed effective anti-proliferation activity.[6] |
| Compound 5a [9] | HepG-2 (Liver) | 0.3 | More potent than doxorubicin.[9] |
| Compound 5a [9] | PC-3 (Prostate) | 6.6 | Comparable to doxorubicin.[9] |
| Compound 5a [9] | HCT-116 (Colon) | 7 | More potent than doxorubicin.[9] |
| Compound 5 (a-c) [10] | HepG2 (Liver) | 7.5-10 | Exhibited significant antiproliferative activity.[10] |
| Compound 11 (a-c) [10] | MCF7 (Breast) | 4-7 | Showed significant activity.[10] |
Experimental Protocols
General Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds
The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through several strategies. A common and versatile method involves the condensation of an appropriately substituted 4-aminopyrimidine with a three-carbon synthon.[1]
Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (General)
-
Preparation of the o-aminonicotinonitrile intermediate: This is a key precursor for many synthetic routes. For example, N-cyclohexyl pyridone can be reacted with acid chlorides in pyridine.[5]
-
Cyclization Reaction: The o-aminonicotinonitrile derivative is then subjected to acylation or thioacylation followed by intramolecular heterocyclization to form the pyrido[2,3-d]pyrimidine ring system.[4]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
A more detailed, specific synthetic protocol is described for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidine from 2,4-dichloropyrido[2,3-d]pyrimidine, as detailed in early patents by Hitchings and Robins.[1]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials:
-
Purified target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a microplate, add the kinase, substrate, and assay buffer. c. Add the diluted test compounds or DMSO (as a control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specific temperature for a defined period. f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO). c. After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Visualizations
Signaling Pathway Inhibition by Pyrido[2,3-d]pyrimidine Derivatives
Caption: Inhibition of key oncogenic signaling pathways.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for evaluating kinase inhibitors.
Logical Relationship in SAR Studies
Caption: Structure-Activity Relationship (SAR) logic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of EGFR Inhibitors Using 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the progression of various cancers, particularly non-small cell lung cancer (NSCLC). Consequently, EGFR has emerged as a critical target for anticancer therapies. The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential to yield potent kinase inhibitors. This document provides detailed application notes and protocols for the use of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one as a key intermediate in the synthesis of novel EGFR inhibitors. The protocols outlined below cover the chemical synthesis and biological evaluation of these compounds.
Data Presentation
The inhibitory activities of various synthesized pyrido[3,2-d]pyrimidine and related derivatives against EGFR and different cancer cell lines are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives against EGFR
| Compound ID | EGFR IC₅₀ (nM) | EGFRL858R IC₅₀ (nM) | EGFRL858R/T790M IC₅₀ (nM) | EGFRL858R/T790M/C797S IC₅₀ (nM) | Reference |
| 30 | 0.95 | - | - | - | [1] |
| 31 | 0.97 | - | - | - | [1] |
| 32 | 1.5 | - | - | - | [1] |
| B1 | >1000 | - | 13 | - | [2] |
| 42 | - | 1.1 | 34 | 7.2 | [3] |
| 45 | - | 1.7 | 23.3 | 582.2 | [3] |
Note: "-" indicates data not available.
Table 2: Anti-proliferative Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives in Cancer Cell Lines
| Compound ID | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | H1975 IC₅₀ (µM) | HCC827 IC₅₀ (µM) | Reference |
| 8a | 16.2 | 7.98 | 25.61 | - | - | - | [4] |
| 8b | 16 | - | - | - | - | - | [4] |
| 8d | 7.23 | 7.12 | - | - | - | - | [4] |
| B30 | - | - | - | - | 0.40 | 0.044 | [5] |
Note: "-" indicates data not available.
Experimental Protocols
Synthesis of 6-Aryl-pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-pyrido[3,2-d]pyrimidin-4(3H)-one derivative.[6]
In Vitro EGFR Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of EGFR enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is for assessing the anti-proliferative effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1975)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a final DMSO concentration of ≤ 0.1%) and incubate for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to determine the effect of the inhibitors on EGFR autophosphorylation in cells.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with the synthesized inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total EGFR and a loading control like β-actin.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of synthesized compounds.
Synthetic Workflow
Caption: General synthetic workflow for EGFR inhibitors.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of synthesized EGFR inhibitors.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Alkylation of the Pyrido[3,2-d]pyrimidinone Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[3,2-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives showing potential as kinase inhibitors for therapeutic applications. The functionalization of this core, particularly through N-alkylation, is a crucial step in the synthesis of diverse compound libraries for drug discovery. This document provides a detailed experimental procedure for the N-alkylation of the pyrido[3,2-d]pyrimidinone core, based on established methodologies for related heterocyclic systems. It also includes a summary of typical reaction conditions and a workflow diagram to guide researchers in this synthetic transformation.
Introduction
Pyridopyrimidines are a class of bicyclic heteroaromatic compounds that are isosteric to purines and pteridines, making them privileged scaffolds in the design of biologically active molecules. Among the various isomers, the pyrido[3,2-d]pyrimidine framework has been explored for its utility in developing inhibitors of key cellular signaling pathways, including those mediated by kinases. N-alkylation of the pyrido[3,2-d]pyrimidinone core is a common strategy to introduce structural diversity, which can significantly modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
The primary challenge in the N-alkylation of the pyrido[3,2-d]pyrimidinone core is achieving regioselectivity, as there are multiple nitrogen atoms that can potentially be alkylated. Typically, the nitrogen of the pyridinone ring is the most nucleophilic, especially upon deprotonation with a suitable base, leading to preferential N-alkylation at this position. The choice of base, solvent, and alkylating agent is critical in controlling the outcome of the reaction.
General Reaction Scheme
The N-alkylation of a generic pyrido[3,2-d]pyrimidinone is depicted below:
Where:
-
[Pyrido[3,2-d]pyrimidinone Core] is the starting heterocyclic compound.
-
R-X is the alkylating agent (e.g., alkyl halide, tosylate).
-
Base is a suitable inorganic or organic base (e.g., K₂CO₃, NaH, Cs₂CO₃).
-
Solvent is a polar aprotic solvent (e.g., DMF, acetonitrile, DMSO).
-
[N-alkylated Pyrido[3,2-d]pyrimidinone] is the desired product.
Data Presentation: Typical Reaction Conditions for N-Alkylation
The following table summarizes common conditions for the N-alkylation of pyridinone and related heterocyclic cores, which can be adapted for the pyrido[3,2-d]pyrimidinone system.
| Parameter | Typical Reagents/Conditions | Notes |
| Substrate | Pyrido[3,2-d]pyrimidinone | The specific substitution pattern on the core may influence reactivity. |
| Alkylating Agent (R-X) | Alkyl halides (e.g., MeI, EtBr, BnBr) | 1.1 - 2.0 equivalents |
| Base | K₂CO₃, Cs₂CO₃, NaH | 1.5 - 3.0 equivalents |
| Solvent | DMF, Acetonitrile (ACN), DMSO | Anhydrous conditions are recommended, especially with strong bases like NaH. |
| Temperature | Room Temperature to 100 °C | Reaction temperature depends on the reactivity of the alkylating agent. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocol: N-Alkylation of a Pyrido[3,2-d]pyrimidinone
This protocol provides a general procedure for the N-alkylation of a pyrido[3,2-d]pyrimidinone core using an alkyl halide.
Materials:
-
Pyrido[3,2-d]pyrimidinone derivative (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the pyrido[3,2-d]pyrimidinone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve or suspend the reactants (a concentration of 0.1-0.5 M is typical).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated pyrido[3,2-d]pyrimidinone.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the N-alkylation of the pyrido[3,2-d]pyrimidinone core.
Hypothetical Signaling Pathway Inhibition
Pyrido[3,2-d]pyrimidine derivatives have been investigated as kinase inhibitors.[1] The following diagram illustrates a simplified, hypothetical signaling pathway where an N-alkylated pyrido[3,2-d]pyrimidinone derivative acts as a kinase inhibitor, blocking downstream signaling.
Caption: Inhibition of a kinase signaling pathway by an N-alkylated pyrido[3,2-d]pyrimidinone.
References
Application Notes and Protocols: 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including potent anticancer properties. The introduction of a chlorine atom at the 6-position can significantly modulate the compound's biological profile, often enhancing its efficacy as a kinase inhibitor. This document provides a comprehensive overview of the application of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one and its analogs in cancer research, with a focus on its mechanism of action, relevant signaling pathways, and protocols for its investigation. While direct studies on this compound are limited in the reviewed literature, extensive research on the closely related pyrido[2,3-d]pyrimidine scaffold provides valuable insights into its therapeutic potential and methodologies for its evaluation.
Core Therapeutic Targets and Mechanism of Action
Derivatives of the pyridopyrimidine scaffold have demonstrated significant potential as inhibitors of several key enzymes and signaling pathways implicated in cancer progression. The primary mechanism of action for many of these compounds revolves around the competitive inhibition of the ATP-binding sites of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.
Key molecular targets for this class of compounds include:
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth in various cancers, including non-small cell lung cancer.[1]
-
Cyclin-Dependent Kinases (CDKs): Specifically CDK4 and CDK6, are central to cell cycle regulation.[1][2] Their inhibition can lead to cell cycle arrest, particularly at the G1 phase.[3] The FDA-approved drug Palbociclib, a CDK4/6 inhibitor for breast cancer treatment, features the pyrido[2,3-d]pyrimidine core structure.[2]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5]
-
PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, making it an attractive target for cancer therapy.[3]
-
BCR-ABL Kinase: A fusion protein characteristic of chronic myelogenous leukemia (CML).[2][6]
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for various derivatives of the pyrido[2,3-d]pyrimidine scaffold, a close structural analog of the topic compound. This data highlights the potent anti-proliferative and kinase inhibitory activities of this class of compounds.
Table 1: In Vitro Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 4 | MCF-7 (Breast) | 0.57[7] |
| HepG2 (Liver) | 1.13[7] | |
| Compound 11 | MCF-7 (Breast) | 1.31[7] |
| HepG2 (Liver) | 0.99[7] | |
| Compound B1 | H1975 (NSCLC) | 0.087[7] |
| A549 (NSCLC) | 1.508[7] | |
| Compound B7 | H1975 (NSCLC) | 0.023[7] |
| A549 (NSCLC) | 0.441[7] | |
| Compound 8a | A-549 (Lung) | 16.2[8] |
| PC-3 (Prostate) | 7.98[8] | |
| Compound 8d | A-549 (Lung) | 7.23[8] |
| PC-3 (Prostate) | 7.12[8] | |
| Compound 9a | PC-3 (Prostate) | 9.26[8] |
| Compound 63 | PC-3 (Prostate) | 1.54[2] |
| A-549 (Lung) | 3.36[2] | |
| Compound 5a | MCF-7 (Breast) | 1.77[5] |
| HepG2 (Liver) | 2.71[5] | |
| Compound 5e | MCF-7 (Breast) | 1.39[5] |
| Compound 6b | HepG2 (Liver) | 2.68[5] |
| Compound 7b | MCF-7 (Breast) | 6.22[5] |
| Compound 10c | Panc1 (Pancreatic) | 1.40[9] |
Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (nM) |
| PD173955 | Bcr/Abl | 2.5[7] |
| Compound 4 | PIM-1 | 11.4[3][7] |
| Compound 10 | PIM-1 | 17.2[3][7] |
| Compound B1 | EGFRL858R/T790M | 13[7] |
| 10b | CDK4/6 | Low nM[7] |
| 10c | CDK4/6 | Low nM[7] |
| Compound 8a | EGFRWT | 99 |
| EGFRT790M | 123 | |
| Compound 5a | VEGFR-2 | 217 |
| HER-2 | 168 | |
| Compound 5e | VEGFR-2 | 124 |
| HER-2 | 77 | |
| Compound 10k | KRAS-G12D | 9 |
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate key signaling pathways targeted by pyridopyrimidine derivatives and a general workflow for drug discovery and evaluation.
Caption: EGFR signaling pathway and its inhibition by a pyridopyrimidine derivative.
Caption: CDK-mediated cell cycle progression and its inhibition.
Caption: A general workflow for drug discovery and development.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific cell lines and reagents.
Protocol 1: Synthesis of 6-Substituted Pyrido[2,3-d]pyrimidine Derivatives
This protocol describes a general method for the synthesis of 6-substituted pyrido[2,3-d]pyrimidine derivatives via nucleophilic substitution.[1]
Materials:
-
6-chloropyrido[2,3-d]pyrimidine
-
Desired nucleophile (e.g., amine, thiol)
-
Base (e.g., K2CO3, DIPEA)
-
Solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Stirring apparatus and heating mantle
-
TLC plates and developing chamber
-
Extraction and purification equipment (separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
Dissolve 6-chloropyrido[2,3-d]pyrimidine (1 equivalent) in the chosen solvent in a reaction vessel.
-
Add the nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the solution.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Protocol 3: Western Blotting for Phosphorylated Proteins
This protocol is used to assess the effect of the compounds on the phosphorylation status of target kinases.[6]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.
-
Analyze the band intensities to determine the relative levels of the phosphorylated and total proteins.
Conclusion
This compound and its related analogs, particularly derivatives of the pyrido[2,3-d]pyrimidine scaffold, represent a promising class of compounds with potent anticancer and kinase inhibitory activities.[1][7] The versatile nature of this scaffold allows for the development of selective and potent inhibitors against a range of clinically relevant targets.[6] The data and protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, aiming to advance this important class of molecules towards clinical applications. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Pyridopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of pyridopyrimidine derivatives, a promising class of heterocyclic compounds with diverse biological activities, including potent antitumor effects. The protocols detailed below are foundational for assessing the cytotoxic and mechanistic properties of these compounds in a preclinical setting.
Introduction
Pyridopyrimidines are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their therapeutic potential.[1] Their structural scaffold allows for diverse chemical modifications, leading to the development of derivatives that can selectively target key players in cellular signaling pathways often dysregulated in diseases like cancer.[2] Many pyridopyrimidine derivatives function as kinase inhibitors, targeting enzymes such as tyrosine kinases, PI3K, mTOR, and PIM kinases, which are critical for cell growth, proliferation, and survival.[1][3][4] This document outlines standard in vitro assays to characterize the biological activity of novel pyridopyrimidine compounds.
Data Presentation: Quantitative Analysis of Pyridopyrimidine Derivatives
The following tables summarize the in vitro activity of various pyridopyrimidine derivatives against different cancer cell lines and kinases, providing a comparative view of their potency.
Table 1: In Vitro Anticancer Activity of Pyridopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 (Breast) | 0.57 | [5][6] |
| HepG2 (Liver) | 1.13 | [5][6] | |
| Compound 11 | MCF-7 (Breast) | 1.31 | [6] |
| HepG2 (Liver) | 0.99 | [6] | |
| PD166326 | K562 (Leukemia) | 0.0003 | [4] |
| Compound 3 | MCF-7 (Breast) | 1.61 | [7] |
| A549 (Lung) | 2.02 | [7] | |
| HepG2 (Liver) | 1.83 | [7] |
Table 2: Kinase Inhibitory Activity of Pyridopyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| PD173955 | Bcr/Abl | 2.5 | [5] |
| Compound 4 | PIM-1 | 11.4 | [6] |
| Compound 10 | PIM-1 | 17.2 | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by pyridopyrimidine derivatives and the general workflows for the described in vitro assays are provided below.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[8][9]
Principle: Metabolically active cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[8] The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A-549, HCT-116)[8]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)[10][11]
-
Pyridopyrimidine derivative stock solution (in DMSO)[11]
-
Dimethyl sulfoxide (DMSO)[5]
-
96-well plates[8]
-
Microplate reader[8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the pyridopyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[8][11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), binds to the exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[8]
Materials:
-
Cancer cell lines
-
Pyridopyrimidine derivatives
-
6-well plates[10]
-
Annexin V-FITC Apoptosis Detection Kit[10]
-
Binding Buffer[10]
-
Propidium Iodide (PI)[10]
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyridopyrimidine compound at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours).[8]
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[8]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.[8]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Principle: Propidium Iodide (PI) binds stoichiometrically to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle.[8]
Materials:
-
Cancer cell lines
-
Pyridopyrimidine derivatives
-
6-well plates
-
Cold 70% ethanol[8]
-
PI staining solution (containing RNase A)[8]
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the pyridopyrimidine compound at its IC₅₀ concentration for a defined period (e.g., 24, 48 hours).[8]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[8]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.[3][8]
In Vitro Kinase Inhibition Assay (Generic)
This assay determines the in vitro inhibitory activity of a test compound against a specific protein kinase.[13]
Principle: The assay measures the enzymatic activity of a kinase, which involves the transfer of a phosphate group from ATP to a specific substrate. The inhibitory effect of a compound is determined by quantifying the reduction in kinase activity, often by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.[14]
Materials:
-
Purified recombinant kinase (e.g., c-Src, CDK4/Cyclin D1, PIM-1)[13]
-
Kinase-specific substrate[13]
-
ATP[13]
-
Test compound (dissolved in DMSO)[13]
-
Kinase assay buffer[13]
-
Microplate reader (luminescence or fluorescence-based)[13]
-
384-well microplates[13]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the pyridopyrimidine inhibitor at various concentrations.[8]
-
Initiation: Start the kinase reaction by adding ATP. Incubate for a specific time at an optimal temperature.[8]
-
Detection: Stop the reaction and add a detection reagent that generates a signal proportional to the amount of phosphorylated substrate or remaining ATP.[8]
-
Measurement: Read the signal using a plate reader.[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control and determine the IC50 value.[13]
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 6-Chloropyrido[3,2-d]pyrimidine Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrido[3,2-d]pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrido[3,2-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors for potential cancer therapy. The presence of a chlorine atom at the 6-position provides a versatile handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Effective purification of these derivatives is a critical step following synthesis to isolate the target compound from unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed and effective technique for this purpose, enabling the separation of compounds based on their differential adsorption to a stationary phase. This document provides a detailed protocol for the purification of 6-Chloropyrido[3,2-d]pyrimidine derivatives using column chromatography, intended to serve as a valuable resource for researchers in the field.
Data Presentation
Due to the limited availability of specific quantitative data for the column chromatography of a wide range of 6-Chloropyrido[3,2-d]pyrimidine derivatives in the public domain, the following table provides representative data for the purification of closely related 6-substituted pyrido[2,3-d]pyrimidine derivatives. These values should be considered as a starting point for optimization.
| Compound Type | Stationary Phase | Mobile Phase System (Eluent) | Typical Elution Conditions | Purity Achieved (Post-Column) |
| 6-Arylpyrido[2,3-d]pyrimidines | Silica Gel | Hexane/Ethyl Acetate | Gradient elution | >95% |
| 6-Aminopyrido[2,3-d]pyrimidines | Silica Gel | Dichloromethane/Methanol | Gradient elution | >95% |
Experimental Protocols
This protocol outlines a general procedure for the purification of a crude 6-Chloropyrido[3,2-d]pyrimidine derivative using silica gel column chromatography.[1][2][3] Optimization of the mobile phase and gradient may be required for different derivatives.
Materials:
-
Crude 6-Chloropyrido[3,2-d]pyrimidine derivative
-
Silica gel (for column chromatography, 230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol - HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Selection of Mobile Phase:
-
Develop a suitable mobile phase system using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product on a TLC plate.
-
Elute the TLC plate with different solvent mixtures of varying polarity (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
The ideal solvent system should provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Ensure the packed bed is uniform and free of air bubbles or cracks.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude 6-Chloropyrido[3,2-d]pyrimidine derivative in a minimal amount of a suitable solvent (ideally the mobile phase or a more polar solvent that will be used in the gradient).
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to obtain a dry powder.
-
Carefully load the dissolved sample or the dry-loaded silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with the initial, non-polar mobile phase.
-
Collect fractions in separate tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure desired product using TLC.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 6-Chloropyrido[3,2-d]pyrimidine derivative.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and Mass Spectrometry.
-
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of 6-Chloropyrido[3,2-d]pyrimidine derivatives by column chromatography.
Caption: General workflow for purification.
Representative Signaling Pathway
Pyrido[3,2-d]pyrimidine derivatives are often investigated as kinase inhibitors. The following diagram illustrates a simplified, representative signaling pathway (VEGFR-2 signaling) that is a common target in cancer drug discovery.[4] Inhibition of such pathways can block tumor angiogenesis and growth.
Caption: VEGFR-2 signaling pathway inhibition.
References
Application Notes and Protocols for the Recrystallization of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the purification of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one via recrystallization. While a specific, validated recrystallization protocol for this compound is not extensively documented in publicly available literature, the following information is based on established techniques for structurally related pyridopyrimidine and pyrimidine derivatives.[1][2][3] The provided protocols and data should serve as a comprehensive guide for developing and optimizing a robust purification procedure.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Achieving high purity of this intermediate is crucial for subsequent synthetic steps and for ensuring the quality and reliability of biological data. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[5] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[4]
Solvent Selection and Screening
The choice of solvent is the most critical parameter for a successful recrystallization.[5] Based on the purification of analogous pyridopyrimidine derivatives, several common organic solvents can be considered as starting points for screening.[2][6] A systematic approach to solvent selection is recommended.
Initial Solvent Screening:
Small-scale solubility tests should be performed to identify a suitable solvent or solvent system. This involves testing the solubility of a small amount of the crude this compound in a range of solvents at both room temperature and at the solvent's boiling point.
Table 1: Recommended Solvents for Initial Screening
| Solvent/Solvent System | Rationale and Reported Use for Related Compounds |
| Ethanol | Commonly used for recrystallizing pyrimidine and pyridopyrimidine derivatives.[3][7] |
| Methanol | Often effective for polar heterocyclic compounds.[7][8] |
| Acetone | A versatile solvent for a range of organic compounds.[6] |
| Ethyl Acetate | A moderately polar solvent, often used in purification.[1][2] |
| 1,4-Dioxane | Has been used for the recrystallization of similar heterocyclic cores. |
| Dimethylformamide (DMF) / Water | A mixture that can be effective for compounds with moderate to high polarity.[3][8] |
| Ethyl Acetate / Hexane | A common non-polar/polar solvent mixture that allows for fine-tuning of solubility.[2][6] |
Generalized Recrystallization Protocol
The following is a generalized cooling recrystallization protocol that can be adapted and optimized for this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (pre-heated)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, to prevent solvent loss)
-
Fluted filter paper (if hot filtration is required)
-
Pre-heated funnel (for hot filtration)
-
Büchner funnel and flask
-
Vacuum source
-
Cold recrystallization solvent (for washing)
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture with stirring.[2]
-
Addition of Hot Solvent: Gradually add small portions of the hot solvent to the heated mixture until the compound completely dissolves.[1] Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present after complete dissolution of the target compound, perform a hot gravity filtration.[2] This should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1][2]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[2]
-
Drying: Dry the purified crystals under vacuum or in a drying oven at an appropriate temperature to remove any residual solvent.[2]
Troubleshooting
Table 2: Common Recrystallization Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Oiling Out (formation of a liquid instead of crystals) | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent, or add slightly more hot solvent before cooling. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[2] |
| No Crystal Formation | The solution is not sufficiently saturated, or the compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration and then cool again. Try a different solvent in which the compound is less soluble at room temperature.[2] |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.[9] |
| Impure Crystals | The cooling was too rapid, trapping impurities. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2] A second recrystallization may be necessary. |
Visualized Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
Disclaimer: The following guide primarily addresses the synthesis of the closely related isomer, 6-Chloropyrido[2,3-d]pyrimidine, based on available literature. The principles, troubleshooting steps, and experimental protocols are likely applicable to the synthesis of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, but reaction conditions may require specific optimization.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 6-Chloropyrido[2,3-d]pyrimidines?
A common and effective method involves a two-step process. The first step is the cyclocondensation of a suitable aminopyridine derivative to form the corresponding pyrido[2,3-d]pyrimidine-4-one or dione precursor. The second step is the chlorination of this precursor, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final 6-chloropyrido[2,3-d]pyrimidine product.[1][2]
Q2: What are the critical parameters that influence the yield of the chlorination step?
The yield of the chlorination step is highly dependent on several factors:[1]
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures. Maintaining an optimal temperature is crucial, as insufficient heat can lead to an incomplete reaction, while excessive heat may promote the formation of side products.[1][3]
-
Reaction Time: The duration of the reaction needs to be optimized to ensure the complete conversion of the starting material. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[1]
-
Purity of Starting Material: The purity of the pyrido[2,3-d]pyrimidine precursor is vital. Impurities can interfere with the chlorination reaction and lead to the formation of undesired byproducts, complicating the purification process and reducing the overall yield.[1]
-
Quenching and Work-up Procedure: The method used to quench the reaction and work up the product mixture is critical for isolating the desired product in high purity and yield. Careful and controlled addition of the reaction mixture to ice water is a common practice to decompose excess POCl₃.[1]
Q3: How can I purify the final this compound product?
Purification is typically achieved through recrystallization.[1] A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[1] The crude product is dissolved in a minimal amount of hot ethyl acetate, and then hexane is added gradually until turbidity is observed. Cooling the solution allows for the crystallization of the pure product, which can then be isolated by filtration.[1] Column chromatography using silica gel may also be employed for further purification if necessary.[1]
Q4: What are the common storage and handling precautions for 6-Chloropyrido[2,3-d]pyrimidine?
6-Chloropyrido[2,3-d]pyrimidine should be handled with care, following standard laboratory safety protocols. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3] Key recommendations include:[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]
-
Ventilation: Use only in a well-ventilated area and avoid breathing dust.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[3]
Troubleshooting Guides
Problem: Low Yield
| Possible Cause | Recommended Solutions |
| Incomplete Chlorination Reaction | - Ensure the reaction temperature is maintained at the optimal level (e.g., refluxing POCl₃). - Extend the reaction time and monitor for completion using TLC or HPLC. - Use a sufficient excess of POCl₃ (typically 5-10 equivalents) to drive the reaction to completion.[1][3] |
| Degradation of Product During Work-up | - Maintain a low temperature during the initial stages of the work-up by quenching the reaction mixture on crushed ice. - Perform the work-up procedure promptly under neutral or slightly basic conditions.[3] |
| Impure Starting Material | - Purify the precursor by recrystallization before proceeding with the chlorination step.[1] |
| Side Reactions | - Optimize reaction conditions, such as temperature and reaction time, to minimize the formation of unwanted byproducts. - Consider using a milder chlorinating agent.[3] |
| Purification Losses | - Optimize the purification method. For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.[3] |
Problem: Presence of Multiple Spots on TLC After Reaction
| Possible Cause | Recommended Solutions |
| Formation of Side Products | - Over-chlorination can lead to the formation of di- or tri-chlorinated species. Optimize the reaction time and temperature to minimize these byproducts.[1] |
| Incomplete Reaction | - The starting material spot will be visible. Refer to the "Low Yield" solutions to drive the reaction to completion.[1] |
| Hydrolysis of the Product | - Ensure anhydrous conditions during the reaction by using dry glassware and reagents. - Maintain a low temperature during the initial stages of the work-up to prevent hydrolysis of the product back to the starting material.[1] |
Problem: Difficulty in Isolating the Product
| Possible Cause | Recommended Solutions |
| Product is Soluble in the Work-up Solvent | - After quenching, adjust the pH of the aqueous layer to neutral or slightly basic to precipitate the product before extraction.[1] - Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.[1] |
| Formation of an Emulsion During Extraction | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Centrifugation can also be effective in separating the layers.[1] |
Experimental Protocols
Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine-4,6-dione (Precursor)
This protocol describes a general method for synthesizing the precursor required for chlorination, based on the cyclocondensation of 2,6-diaminopyridine with diethyl malonate.[1]
-
Reaction Setup: In a round-bottom flask, combine 2,6-diaminopyridine and a suitable base such as sodium ethoxide in ethanol.
-
Reagent Addition: Slowly add diethyl malonate to the mixture while stirring.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and neutralize it with an appropriate acid. The precipitated solid is then filtered, washed with water and a suitable organic solvent (e.g., ethanol), and dried to yield the pyrido[2,3-d]pyrimidine-4,6-dione precursor.
Protocol 2: Chlorination to Synthesize 6-Chloropyrido[2,3-d]pyrimidine
This protocol provides a general method for the chlorination of the pyrido[2,3-d]pyrimidine-4,6-dione precursor.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add the pyrido[2,3-d]pyrimidine-4,6-dione precursor.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for the optimized reaction time (e.g., 4-8 hours). Monitor the reaction progress by TLC.[1]
-
Quenching: After completion, cool the reaction mixture to room temperature. In a well-ventilated fume hood, slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.[1]
-
Work-up: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 times).[1]
-
Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 6-Chloropyrido[2,3-d]pyrimidine. Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.[1]
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Chlorination of Pyrido[2,3-d]pyrimidine-4,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of pyrido[2,3-d]pyrimidine-4,6-dione to synthesize 4,6-dichloropyrido[2,3-d]pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of pyrido[2,3-d]pyrimidine-4,6-dione, outlining potential causes and suggested solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Desired Product | Incomplete reaction. | - Ensure the reaction is heated to a sufficient reflux temperature. - Extend the reaction time and monitor progress using TLC or HPLC.[1] - Use a sufficient excess of POCl₃ to drive the reaction to completion.[1] |
| Impure starting material (pyrido[2,3-d]pyrimidine-4,6-dione). | - Purify the starting material by recrystallization before the chlorination step to remove impurities that can interfere with the reaction.[1] | |
| Degradation of the product during work-up. | - Control the exothermic reaction during quenching by slowly adding the reaction mixture to crushed ice with vigorous stirring.[1] - Maintain a low temperature during the initial work-up stages.[1] | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products due to over-chlorination. | - Reduce the reaction temperature and/or time. Monitor the reaction closely to stop it once the starting material is consumed. |
| Hydrolysis of the chlorinated product back to the starting material or mono-chlorinated species. | - Ensure strictly anhydrous conditions throughout the reaction. - During work-up, neutralize acidic byproducts by quenching into an ice-cold basic solution (e.g., NaHCO₃ or Na₂CO₃ solution).[2] - Immediately extract the product into an organic solvent after quenching.[2] | |
| Product is Contaminated with Starting Material | Incomplete reaction. | - Increase reaction temperature or prolong the reaction time.[1] - Ensure the starting material is fully suspended in the reaction mixture. |
| Hydrolysis during work-up. | - Evaporate excess POCl₃ under reduced pressure before quenching. - Quench the reaction mixture with a weak base like sodium bicarbonate solution instead of water alone. | |
| Reaction is Sluggish or Does Not Go to Completion | Insufficient activation of the substrate. | - For less reactive substrates, consider the addition of a tertiary amine base such as pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) to accelerate the reaction.[2] |
| Poor quality of chlorinating agent. | - Use a fresh bottle of POCl₃ or distill it before use to remove any hydrolyzed impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chlorination of pyrido[2,3-d]pyrimidine-4,6-dione?
A1: The most common method is heating the pyrido[2,3-d]pyrimidine-4,6-dione in an excess of a chlorinating agent, typically phosphorus oxychloride (POCl₃), at reflux temperature.[1] This reaction converts the hydroxyl groups at the 4 and 6 positions to chloro groups.
Q2: What are the most common side products in this reaction?
A2: Common side products include mono-chlorinated intermediates, where only one of the hydroxyl groups is replaced by a chlorine atom, and hydrolysis products, where the chloro groups are converted back to hydroxyl groups during the work-up procedure.[2] Over-chlorination at other positions on the heterocyclic ring is also a possibility under harsh conditions.[2]
Q3: How can I minimize the formation of hydrolysis byproducts during the work-up?
A3: To minimize hydrolysis, the reaction mixture should be cooled to room temperature and then poured slowly onto crushed ice with vigorous stirring.[1] It is also beneficial to neutralize the acidic byproducts (like HCl and phosphoric acid) by quenching in an ice-cold basic solution, such as sodium bicarbonate.[2] Immediate extraction of the product into an organic solvent after quenching can also limit its exposure to the aqueous acidic environment.[2]
Q4: What is the role of temperature in this chlorination reaction?
A4: Temperature is a critical parameter. The reaction is typically conducted at elevated temperatures (reflux) to ensure the conversion of the di-hydroxy starting material to the di-chloro product.[1] However, excessively high temperatures can promote the formation of degradation products and other side reactions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point at which the starting material has been completely consumed and to avoid prolonged heating that could lead to side product formation.[1]
Quantitative Data Summary
Due to the variability in experimental setups and conditions, a standardized quantitative comparison of yields can be challenging. Researchers are encouraged to maintain detailed records of their experiments to optimize the reaction conditions for their specific needs. The following table can be used as a template to log and compare results from different experimental runs.
| Run | Equivalents of POCl₃ | Base (if any) | Temperature (°C) | Time (h) | Yield of Dichloro Product (%) | Side Products Observed (by TLC/HPLC) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Experimental Protocols
Protocol 1: Chlorination using Excess Phosphorus Oxychloride
This protocol is a general method for the chlorination of pyrido[2,3-d]pyrimidine-4,6-dione.
Materials:
-
Pyrido[2,3-d]pyrimidine-4,6-dione
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethyl acetate/hexane mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add pyrido[2,3-d]pyrimidine-4,6-dione.
-
Carefully add an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.[1]
-
Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
In a well-ventilated fume hood, slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.[1]
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 4,6-dichloropyrido[2,3-d]pyrimidine.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.[1]
Protocol 2: Solvent-Free Chlorination with Equimolar POCl₃
This protocol offers a more environmentally friendly approach with reduced reagent usage.
Materials:
-
Pyrido[2,3-d]pyrimidine-4,6-dione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Sealed reactor
Procedure:
-
To a sealed reactor, add pyrido[2,3-d]pyrimidine-4,6-dione, one equivalent of pyridine per hydroxyl group, and one equivalent of POCl₃ per hydroxyl group.[3]
-
Securely close the reactor.
-
Heat the mixture to 140-160 °C for 2 hours.[3]
-
After cooling, the product can often be isolated by simple filtration or distillation.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in the chlorination of pyrido[2,3-d]pyrimidine-4,6-dione.
References
troubleshooting poor solubility of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one in aqueous buffers
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one. The following information is intended for researchers, scientists, and drug development professionals to facilitate the successful use of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound with a molecular formula of C7H4ClN3O and a molecular weight of 181.58 g/mol .[1][2] Like many heterocyclic compounds, it is predicted to have low solubility in aqueous buffers.[3][4][5] Its planar structure and potential for crystalline packing can contribute to this poor solubility. It is generally more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[3]
Q2: Why is it critical to address the poor solubility of this compound in biological assays?
A2: For accurate and reproducible results in biological assays, the compound must be fully dissolved in the aqueous buffer. Poor solubility can lead to several critical issues:
-
Compound Precipitation: The compound can fall out of solution, leading to an unknown and lower effective concentration in your experiment.[3]
-
Inaccurate Potency Measurement: You may underestimate the biological activity (e.g., obtain a falsely high IC50 value) because the actual concentration of the dissolved compound is lower than the nominal concentration.[3]
-
Erratic and Irreproducible Results: Precipitation can cause significant variability between experimental wells and across different experiments.[3]
-
False Negatives: A potentially active compound might appear inactive if it doesn't reach its biological target in a sufficient concentration due to poor solubility.[3]
Q3: My compound precipitated after diluting the DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are the initial troubleshooting steps:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation (e.g., cloudiness, particles).
-
Lower Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.
-
Optimize DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible (typically ≤1%) and consistent across all experiments.[5] Run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Explore Solubilization Techniques: If lowering the concentration is not feasible, you will need to employ techniques to improve solubility, which are detailed in the troubleshooting guide below.
Q4: I am observing inconsistent results in my cell-based assay. Could this be a solubility issue?
A4: Yes, inconsistent biological data is a common red flag for compound solubility problems.[4] If the compound precipitates, the actual concentration exposed to the cells will be variable and lower than the intended concentration. This can lead to poor structure-activity relationships (SAR) and unreliable results.
Troubleshooting Guide for Poor Solubility
If you are facing solubility challenges with this compound, the following strategies can be systematically applied to enhance its dissolution in aqueous buffers.
Strategy 1: pH Modification
The solubility of ionizable compounds can be significantly influenced by the pH of the buffer. Although the predicted pKa of this compound is -1.03, suggesting it is a very weak base, empirical testing of pH effects is still a valuable first step.[2]
Experimental Protocol: pH Solubility Screen
-
Prepare Buffers: Prepare a set of biologically compatible buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Compound Slurry: Add an excess amount of solid this compound to a fixed volume of each buffer.
-
Equilibrate: Shake the slurries at a constant temperature for 24 hours to reach equilibrium.
-
Separate Solid: Centrifuge the samples to pellet the undissolved solid.
-
Quantify Soluble Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Table 1: Illustrative Solubility Data of a Heterocyclic Compound at Various pH Values
| Buffer System | pH | Solubility (µg/mL) |
| Citrate | 5.0 | 15.2 |
| MES | 6.0 | 5.8 |
| Phosphate | 7.0 | 2.1 |
| HEPES | 7.4 | 1.5 |
Note: These are representative data and the actual solubility of this compound should be determined experimentally.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.[4][6]
Common Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare Stock Solutions: Prepare high-concentration stock solutions of this compound in 100% of the selected co-solvent (e.g., 10 mM in DMSO, 20 mg/mL in PEG 400).
-
Serial Dilutions: Prepare serial dilutions of the stock solution in the same co-solvent.
-
Final Dilution in Assay Buffer: Add a small volume (e.g., 1-2 µL) of each co-solvent stock dilution to your aqueous assay buffer to reach the final desired compound concentration.
-
Control Final Co-solvent Percentage: Ensure the final percentage of the co-solvent is constant across all wells and is below the tolerance level of your assay (typically <5% for co-solvents other than DMSO, which is usually <1%).
-
Vehicle Control: Always include a vehicle control with the same final concentration of the co-solvent without the compound.
Table 2: Example of Increased Solubility with Co-solvents
| Co-solvent (at 5% v/v in PBS pH 7.4) | Fold Increase in Solubility (Approximate) |
| None (Control) | 1x |
| Ethanol | 5 - 20x |
| Propylene Glycol | 10 - 50x |
| PEG 400 | 20 - 100x |
Note: These values are illustrative. The optimal co-solvent and its concentration must be determined empirically and validated for compatibility with the specific biological assay.
Strategy 3: Formulation with Solubilizing Excipients
Surfactants and cyclodextrins are excipients that can significantly enhance the aqueous solubility of poorly soluble compounds.
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC).[7][8] Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[9]
-
Examples: Tween® 80, Polysorbate 20.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, forming inclusion complexes that are more water-soluble.[9]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Experimental Protocol: Screening Solubilizing Excipients
-
Prepare Excipient Solutions: Prepare a range of concentrations for each excipient (e.g., 0.1%, 0.5%, 1%, 2% w/v of HP-β-CD or Tween® 80 in your assay buffer).
-
Add Compound: Add an excess of solid this compound to each excipient solution.
-
Equilibrate and Quantify: Follow the same steps of equilibration, separation, and quantification as described in the pH solubility screen protocol.
Table 3: Illustrative Solubility Enhancement with Excipients
| Excipient (in PBS pH 7.4) | Concentration (w/v) | Solubility (µg/mL) |
| None (Control) | 0% | 1.5 |
| Tween® 80 | 1% | 55 |
| HP-β-CD | 2% | 120 |
Note: The effectiveness of each excipient is compound-specific and needs to be experimentally determined. Always check for potential interference of the excipient with your assay.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical progression of steps to troubleshoot the poor solubility of this compound.
Caption: A flowchart for troubleshooting poor compound solubility.
Experimental Workflow for Kinetic Solubility Assay
The following diagram outlines a typical workflow for a kinetic solubility assay, which is useful for assessing solubility when diluting from a DMSO stock.
Caption: Workflow for a kinetic solubility assay.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 171178-33-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Pyridopyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of chlorinated pyridopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Suzuki coupling of chlorinated pyridopyrimidines?
Low yields in these reactions typically stem from a few key areas:
-
Poor Substrate Reactivity: Chlorinated pyridopyrimidines are inherently less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1][2]
-
Suboptimal Reaction Components: The choice and combination of the palladium source, ligand, base, and solvent are critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.[2]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, deactivating the catalyst.[2] Additionally, impurities in reagents or solvents can poison the catalyst.[2]
-
Side Reactions: The primary competing reactions are the protodeboronation of the boronic acid (where the boron group is replaced by hydrogen) and homocoupling of the boronic acid.[1][2]
-
Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere can lead to the decomposition of the active Pd(0) catalyst and promote side reactions.[1][2][3]
Q2: Which chlorine atom is more reactive on a dichloropyrimidine substrate?
For common substrates like 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive and will undergo oxidative addition with the palladium catalyst preferentially over the C2 position.[2][4][5] This inherent regioselectivity allows for the sequential functionalization of the pyrimidine ring.
Q3: How can I minimize common side reactions like protodeboronation and homocoupling?
Minimizing side reactions requires careful control of reaction conditions:
-
Protodeboronation: This side reaction occurs when the boronic acid's C-B bond is cleaved by a proton source, often from water or acidic impurities.[1] To mitigate this, one can use anhydrous solvents and reagents where possible.[1] Using more stable boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[1]
-
Homocoupling: This reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1] Ensuring the reaction is thoroughly degassed and maintained under a strict inert atmosphere is the most effective way to prevent homocoupling.[1][3]
Q4: Should I use a conventional heating method or microwave irradiation?
Both methods are viable, but microwave irradiation offers distinct advantages. It can significantly shorten reaction times and often leads to higher yields by providing rapid and uniform heating.[4] For example, a reaction that might take hours with a conventional oil bath could potentially be completed in 15-20 minutes in a microwave reactor.[4] However, conventional heating provides simpler scalability for larger reactions.
Troubleshooting Guide
Problem: I am observing very low to no product yield.
This is a common challenge when working with less reactive chloro-pyridopyrimidines.[1] A systematic evaluation of each reaction component is the key to identifying the issue.
Answer:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the strong C-Cl bond.[1][3]
-
Check the Base: The base is crucial for activating the boronic acid in the transmetalation step.[1] Its strength, solubility, and steric properties are important factors.[1]
-
Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][7] If using K₃PO₄ under anhydrous conditions, adding a small, controlled amount of water may be necessary for it to function effectively.[3][8]
-
-
Assess the Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.[1]
-
Increase the Reaction Temperature: Chlorinated heteroarenes often require higher temperatures to overcome the activation energy of the oxidative addition step.[3]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and will be deactivated by it.[3]
Data Presentation
Table 1: General Screening Conditions for Suzuki Coupling of Chlorinated Pyridopyrimidines
| Component | Recommendation | Concentration / Loading | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes like PdCl₂(dppf) | 0.5 - 5 mol% | Pre-catalysts are often more air-stable and convenient.[3] |
| Ligand | Buchwald Ligands (SPhos, XPhos) or NHC Ligands (IPr) | 1 - 2x molar equivalent to Pd | The choice of ligand is critical for activating the C-Cl bond.[1][6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2 - 3 equivalents | Stronger bases are often required for less reactive chlorides.[3][9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | 0.1 M - 0.5 M | The water ratio can be critical and may require optimization.[3][4] |
| Temperature | 80 - 120 °C | - | Higher temperatures are generally needed.[3] |
| Boron Source | Arylboronic Acid or Arylboronic Ester (e.g., pinacol) | 1.1 - 1.5 equivalents | Esters can offer greater stability and reduce protodeboronation.[1] |
Table 2: Specific Examples of Optimized Reaction Conditions
| Substrate | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp. & Time | Yield | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5%) | K₃PO₄ (2) | 1,4-Dioxane | 70-80 °C | 60% | [7] |
| 2,4-dichloropyrimidine | Pd(PPh₃)₄ (0.5%) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 81% | [4] |
| 2-Chloropyridine derivative | PEPPSI-IPr (2%) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | - | - | [6] |
| 6-Chloropyrido[2,3-d]pyrimidine | Pd(PPh₃)₄ (0.5-5%) | K₂CO₃ or K₃PO₄ (2-3) | Toluene or 1,4-Dioxane | 80-110 °C | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Chlorinated pyridopyrimidine (1.0 mmol, 1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
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Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 5:1, 5 mL)
-
Reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add the chlorinated pyridopyrimidine, arylboronic acid, and base.[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and the ligand.[3] Then, add the degassed solvent mixture via syringe.[9]
-
Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).[9]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[9]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[3]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3][9]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.
Caption: General experimental workflow for a Suzuki coupling reaction from setup to purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
preventing hydrolysis of the chloro group in 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, with a specific focus on preventing the hydrolysis of the reactive chloro group.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the chloro group at the 6-position. This reaction is typically accelerated by the presence of moisture and nucleophiles, leading to the formation of the corresponding 6-hydroxy derivative.[1] This nucleophilic aromatic substitution can significantly impact reaction yields and product purity.
Q2: What are the recommended storage conditions to ensure the stability of this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. Based on general guidelines for chlorinated heterocyclic compounds, the following is recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for long-term storage. | Reduces the rate of potential degradation reactions.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects the compound from atmospheric moisture and oxygen.[1] |
| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can catalyze degradation.[1] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | These reagents can react with and degrade the compound.[1] |
Q3: How can I detect the presence of the hydrolyzed byproduct, 6-Hydroxypyrido[3,2-d]pyrimidin-4(3H)-one, in my sample?
A3: The formation of the hydroxy derivative can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) can often show a more polar spot corresponding to the hydrolyzed product. For more definitive identification and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. The hydrolyzed byproduct will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group.
Q4: Can I use water as a solvent in reactions involving this compound?
A4: The use of water as a solvent or co-solvent should be approached with caution due to the risk of hydrolysis. If aqueous conditions are necessary, for example in Suzuki-Miyaura coupling reactions, it is crucial to minimize the amount of water, use degassed solvents, and consider the use of non-aqueous bases to reduce the concentration of hydroxide ions.[1] For many applications, employing anhydrous solvent systems is the preferred approach to maintain the integrity of the chloro group.
Troubleshooting Guides
Issue: Low Yield in Nucleophilic Substitution Reactions
Potential Cause: Hydrolysis of the starting material or product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in reactions with this compound.
Issue: Formation of 6-Hydroxypyrido[3,2-d]pyrimidin-4(3H)-one as a Significant Byproduct
| Potential Cause | Suggested Solutions |
| Trace amounts of water in solvents or reagents. | Use freshly distilled, anhydrous solvents. Dry glassware in an oven prior to use. Use molecular sieves to maintain anhydrous conditions. |
| Use of aqueous bases (e.g., NaOH, K2CO3 in water). | Substitute with non-aqueous bases such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).[1] If an aqueous base is unavoidable, use the minimum amount required and keep the reaction temperature as low as feasible. |
| Reaction performed under ambient atmosphere. | Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.[1] |
| Prolonged reaction times at elevated temperatures. | Optimize the reaction time by closely monitoring its progress. If possible, explore catalysts or reagents that allow for lower reaction temperatures. |
| Aqueous work-up under acidic or strongly basic conditions. | Perform the aqueous work-up promptly after the reaction is complete and maintain a neutral or slightly basic pH. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with this compound, incorporating measures to prevent hydrolysis.
Materials:
-
This compound
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Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Anhydrous non-aqueous base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
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Anhydrous co-solvent if necessary (e.g., dry DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the anhydrous base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen- and moisture-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed, paying attention to any potential byproduct formation.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a non-polar organic solvent (e.g., ethyl acetate) and wash with brine. Avoid acidic or strongly basic aqueous washes.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram for Hydrolysis Prevention:
Caption: Key steps for preventing hydrolysis during chemical reactions.
References
Technical Support Center: Purification of Polar Pyridopyrimidine Compounds
Welcome to the technical support center for the purification of polar pyridopyrimidine compounds. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these often difficult-to-isolate molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying polar pyridopyrimidine compounds?
A1: The primary challenges in purifying polar pyridopyrimidine compounds stem from their inherent high polarity. This often leads to:
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Poor retention in reverse-phase chromatography: The compounds have a higher affinity for the polar mobile phase than the nonpolar stationary phase, causing them to elute too quickly, often in the void volume.[1][2]
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Peak tailing in HPLC: Secondary interactions, particularly between basic pyridopyrimidine nitrogens and acidic residual silanol groups on silica-based stationary phases, can cause asymmetrical peak shapes.[1][2]
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Difficulty in crystallization: High solubility in polar solvents, which are often required for dissolution, can make it challenging to achieve the supersaturation needed for crystal formation.[1]
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Compound instability: Some pyridopyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during flash chromatography.[3][4]
Q2: Which chromatographic techniques are most effective for purifying polar pyridopyrimidine compounds?
A2: While traditional reverse-phase chromatography can be challenging, several other techniques are better suited for polar compounds:
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Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the retention of polar analytes.[1][2]
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Reverse-Phase Chromatography (RPC) with modifications: RPC can be adapted for polar compounds by using columns with polar-embedded or polar-endcapped stationary phases. The use of ion-pairing agents can also enhance retention for ionizable pyridopyrimidines.[1][2]
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Ion-Exchange Chromatography (IEC): This technique is highly effective for pyridopyrimidine derivatives that can be readily ionized, as it separates molecules based on their net charge.[1]
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Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reverse-phase and ion-exchange, to improve the separation of complex mixtures containing polar compounds.[1][5]
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Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative for purifying polar basic compounds.[2]
Q3: How can I improve the recovery of my polar pyridopyrimidine compound during crystallization?
A3: To improve the yield of your crystallization process, consider the following strategies:
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Optimize the solvent system: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. An excess of solvent will keep more of your product in the mother liquor upon cooling.[2]
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Utilize a co-solvent system: Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" anti-solvent in which it is sparingly soluble until you observe turbidity. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[2][6]
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Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in a colder environment like an ice bath. Rapid cooling can lead to the formation of oils or amorphous solids instead of crystals.[2][6]
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Concentrate the mother liquor: If a significant amount of your compound remains in the filtrate after the first crystallization, you can concentrate the mother liquor and attempt a second crystallization to recover more product.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polar pyridopyrimidine compounds.
Issue 1: Poor or No Retention in Reverse-Phase HPLC
Your polar pyridopyrimidine compound elutes in or near the void volume of a standard C18 column.
| Potential Cause | Troubleshooting Strategy |
| Analyte is too polar for the stationary phase | 1. Switch to a more suitable chromatography mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best choice for highly polar compounds.[1][2] 2. Use a polar-modified reverse-phase column: Employ a column with a polar-embedded or polar-endcapped stationary phase designed to provide better retention for polar analytes.[1][3] |
| Mobile phase is too strong (too much organic solvent) | 1. Decrease the organic modifier concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of polar compounds.[1] 2. Use a modern reverse-phase column stable in highly aqueous conditions. [3] |
| Compound is ionized | 1. Adjust the mobile phase pH: For acidic or basic pyridopyrimidine derivatives, adjusting the pH to suppress ionization can increase hydrophobicity and, consequently, retention.[1] 2. Use an ion-pairing reagent: Adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[2] |
Issue 2: Significant Peak Tailing in HPLC
The peak for your compound is asymmetrical with a pronounced tail.
| Potential Cause | Troubleshooting Strategy |
| Secondary interactions with residual silanols | 1. Adjust mobile phase pH: For basic pyridopyrimidines, operating at a lower pH (e.g., 3-4) can protonate the residual silanol groups on the silica, minimizing unwanted interactions.[3] 2. Use a mobile phase additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[3][6] 3. Use a highly deactivated, end-capped column: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[3] |
| Mismatched injection solvent | Dissolve the sample in the initial mobile phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, use the mobile phase as the sample solvent.[1][2] |
| Column overload | Reduce the injection volume or sample concentration: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2] |
Issue 3: Compound Fails to Crystallize from Solution
After dissolving your compound in a hot solvent and allowing it to cool, no crystals form, or it "oils out."
| Potential Cause | Troubleshooting Strategy |
| Solution is not supersaturated (too much solvent used) | Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[1] |
| Compound is too soluble in the chosen solvent | 1. Try a different solvent or a co-solvent system: Find a solvent in which your compound has lower solubility.[1][6] 2. Add an anti-solvent: Slowly add a solvent in which your compound is insoluble but is miscible with the crystallization solvent.[1] |
| Rapid precipitation due to high supersaturation or a large temperature gradient | 1. Ensure slow cooling: Allow the flask to cool gradually to room temperature on the benchtop before moving it to a colder environment.[6] 2. Use a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature.[6] 3. Seed the solution: Add a small crystal of the pure compound to induce proper crystallization.[6] |
Experimental Protocols
Protocol 1: General Method for HILIC Purification
This protocol provides a starting point for developing a HILIC purification method for a polar pyridopyrimidine compound.
1. Column and Mobile Phase Selection:
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Stationary Phase: A common HILIC stationary phase (e.g., amide, diol, or bare silica).
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Mobile Phase A (Aqueous): Water with an additive to control pH and improve peak shape (e.g., 10 mM ammonium formate or 0.1% formic acid).
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Mobile Phase B (Organic): Acetonitrile.
2. Gradient Elution:
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Initial Conditions: 95% Mobile Phase B for 2 minutes.
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Gradient: Ramp from 95% B to 50% B over 15 minutes.
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Wash: Hold at 50% B for 5 minutes.
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Re-equilibration: Return to 95% B and hold for 10-15 minutes before the next injection.
3. Sample Preparation:
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Dissolve the crude pyridopyrimidine compound in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water). If solubility is low, use the minimum amount of a slightly stronger solvent.
4. Detection:
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Use a UV detector set to a wavelength appropriate for the pyridopyrimidine chromophore (e.g., 254 nm).
Protocol 2: General Method for Recrystallization
This protocol outlines a standard method for the purification of a solid polar pyridopyrimidine compound by crystallization.
1. Solvent Selection:
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Through small-scale solubility tests, identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
2. Dissolution:
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Place the crude compound in an Erlenmeyer flask with a stir bar.
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Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
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Continue adding small portions of the hot solvent until the compound is completely dissolved.
3. Decolorization (Optional):
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If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization.
4. Crystallization:
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Cover the flask and allow the hot, clear solution to cool slowly to room temperature.
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Once crystal formation is observed, the flask can be placed in an ice bath to maximize the yield.
5. Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
6. Drying:
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Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Visualized Workflows
Caption: Troubleshooting workflow for poor HPLC retention.
Caption: Troubleshooting workflow for crystallization issues.
References
Technical Support Center: Purification of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one. The information is presented in a question-and-answer format to address common issues encountered during the purification process.
Troubleshooting Guides
This section addresses specific challenges that may arise during the purification of this compound and related compounds.
Recrystallization Issues
Question: My crude this compound is poorly soluble in common recrystallization solvents, even with heating. What should I do?
Answer: Poor solubility can be a significant hurdle in recrystallization. Here are a few strategies to address this:
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Solvent Screening: Test a broader range of solvents with varying polarities. For pyridopyrimidine derivatives, solvents like ethanol, acetone, and 1,4-dioxane have been used.[1]
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Solvent Mixtures: If the compound is sparingly soluble in a non-polar solvent but more soluble in a polar one, a solvent mixture can be effective. Dissolve the crude product in a minimal amount of the hot polar solvent (e.g., ethyl acetate) and then slowly add the hot non-polar solvent (e.g., hexane) until the solution becomes slightly turbid. Allow the mixture to cool slowly.
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Large Volume of Solvent: In some cases, a significantly larger volume of the chosen solvent may be necessary to achieve complete dissolution at elevated temperatures.
Question: My compound precipitates from the recrystallization solution as an oil or an amorphous solid instead of crystals. How can I fix this?
Answer: The formation of oils or amorphous solids is often due to rapid cooling and high levels of supersaturation. To encourage crystal growth:
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Slow Cooling: Allow the hot solution to cool to room temperature slowly on a benchtop before transferring it to an ice bath.
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Seeding: Introduce a seed crystal of the pure compound to the cooling solution to initiate crystallization.
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Solvent System Modification: A more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature can slow down precipitation and promote crystal formation.
Question: After one recrystallization, my product still shows significant impurities by TLC or NMR. What are my options?
Answer: If a single recrystallization is insufficient, you can:
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Perform a Second Recrystallization: Use a different solvent system for the second recrystallization, as the impurities may have a different solubility profile in another solvent.
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Switch to Column Chromatography: If impurities have very similar solubility characteristics to your product, column chromatography will likely be a more effective purification method.
Column Chromatography Issues
Question: I'm having difficulty separating my target compound from a closely related impurity using silica gel column chromatography. How can I improve the separation?
Answer: To enhance the resolution between closely eluting compounds:
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Optimize the Mobile Phase: The polarity of the eluent is critical. A common mobile phase for pyridopyrimidine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] To improve separation, you can try to:
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Decrease the proportion of the more polar solvent to allow polar compounds to separate better.
-
Slightly increase the proportion of the polar solvent for less polar compounds.
-
-
Use a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the elution.
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Add a Modifier: For basic compounds like pyridopyrimidines, adding a small amount of a base such as triethylamine or pyridine to the mobile phase can improve peak shape and separation. For acidic compounds, a small amount of acetic acid may be beneficial.
Frequently Asked Questions (FAQs)
What are the most common methods for purifying crude this compound?
The most frequently used purification techniques for this class of compounds are recrystallization and column chromatography over silica gel.[1] The choice between these methods depends on the nature and quantity of the impurities present.
What are some common impurities found in crude this compound?
While specific impurities depend on the synthetic route, they can generally include:
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Unreacted Starting Materials: The precursors used in the synthesis may carry through to the final product if the reaction is incomplete.
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Byproducts from Chlorination: If a chlorinating agent like phosphorus oxychloride (POCl₃) is used to introduce the chloro group, byproducts from this reaction can be present.
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Side-Reaction Products: Alternative reaction pathways can lead to the formation of structurally related impurities.
How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring purification. By comparing the crude mixture, the collected fractions, and a reference standard (if available) on a single TLC plate, you can assess the purity of your fractions and combine those containing the pure product.
Data Presentation
| Compound | Purification Method | Reported Yield | Reported Purity |
| 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | Recrystallization | Not specified | ~95% |
| 7-chloro-2,4-dimethoxypyrido[2,3-d]pyrimidin-6-carbaldehyde | Crystallization from acetone | 77% | Not specified |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of crude this compound by recrystallization.
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Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent mixture that dissolves the crude product at an elevated temperature but in which it is sparingly soluble at room temperature.
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Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
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Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
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Mobile Phase Selection: Based on TLC analysis, determine an appropriate mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column, ensuring a well-packed bed without air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample to the top of the silica gel bed.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a controlled flow rate to ensure good separation.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow.
Caption: Recrystallization troubleshooting guide.
References
strategies to enhance the stability of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one for storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the storage stability of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary degradation pathway for this compound is likely the hydrolysis of the chloro group, which can be catalyzed by moisture.[1] Other contributing factors include exposure to light (photodegradation), high temperatures, and incompatible excipients or container materials. Chlorinated heterocyclic compounds can be sensitive to environmental factors, making proper storage crucial.[1][2]
Q2: What are the ideal storage conditions for long-term stability?
A2: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[1] These conditions help to minimize the rates of potential degradation reactions by protecting the compound from moisture, light, and oxygen.[1]
Q3: Can this compound be stored at room temperature?
A3: Room temperature storage may be acceptable for short periods. However, for extended storage, refrigerated conditions (2-8°C) are recommended to ensure optimal stability and prevent degradation.[1]
Q4: What are the visible signs of degradation?
A4: Visual signs of degradation can include a change in color, caking of the powder, or the appearance of an odor. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC or LC-MS to assess the purity of the compound, especially after prolonged storage or exposure to suboptimal conditions.
Q5: How can I enhance the stability of this compound in a formulation?
A5: The stability of this compound in a formulation can be enhanced by:
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Controlling Moisture: Using excipients that manage moisture, such as desiccants, can prevent hydrolysis.[3][4][5]
-
pH Adjustment: For liquid formulations, maintaining an optimal pH with buffering agents can prevent degradation of pH-sensitive active pharmaceutical ingredients (APIs).
-
Encapsulation: Techniques like liposomes or polymeric microspheres can create a protective barrier around the API, shielding it from environmental factors.[6][7]
-
Co-crystallization: Forming co-crystals with a suitable co-former can improve the stability of moisture-sensitive drugs.[8]
Troubleshooting Guides
Issue 1: Appearance of a new peak/impurity in HPLC analysis after storage.
-
Possible Cause: Degradation of the compound. The most likely degradation product is the hydroxylated derivative formed from the hydrolysis of the chloro group.[1]
-
Troubleshooting Steps:
-
Characterize the Impurity: Use techniques like LC-MS to determine the mass of the impurity and confirm if it corresponds to the hydroxylated analog (6-Hydroxypyrido[3,2-d]pyrimidin-4(3H)-one).
-
Review Storage Conditions: Ensure the compound was stored under the recommended conditions (2-8°C, inert atmosphere, protection from light).[1]
-
Perform Forced Degradation Studies: To confirm the identity of the degradation product, subject a small sample of the pure compound to forced degradation conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and compare the degradation profile with the observed impurity.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule and the presence of potentially interfering degradation products.
-
Troubleshooting Steps:
-
Verify Purity: Before each experiment, verify the purity of the compound using a validated stability-indicating HPLC method.
-
Use Freshly Prepared Solutions: Prepare solutions for biological assays fresh from a recently verified batch of the compound.
-
Evaluate Solution Stability: If solutions need to be stored, perform a short-term stability study of the compound in the assay vehicle to ensure it remains stable for the duration of the experiment.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be protected from light.
3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the compound and separating it from any degradation products.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) is often effective.[11]
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Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Data Presentation
Table 1: Recommended Storage Conditions and Potential Consequences of Deviation
| Parameter | Recommended Condition | Potential Consequence of Deviation |
| Temperature | 2-8°C (Long-term)[1] | Increased rate of degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Increased risk of oxidative degradation and hydrolysis due to atmospheric moisture. |
| Light | In an opaque container[1] | Photodegradation, leading to the formation of impurities. |
| Container | Tightly sealed[1] | Exposure to moisture, leading to hydrolysis. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[1] | Chemical reaction and degradation of the compound. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemintel360.com [chemintel360.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. colorcon.com [colorcon.com]
- 6. frontiersin.org [frontiersin.org]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. turkjps.org [turkjps.org]
dealing with multiple spots on TLC for reactions involving 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple spots on my TLC plate during a reaction with this compound. What are the potential causes?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. For reactions involving this compound, this could be due to several factors:
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Incomplete Reaction: The starting material, this compound, may still be present in the reaction mixture.
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Formation of Side Products: The reaction conditions may promote the formation of undesired byproducts alongside the target molecule.
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Degradation: The starting material, product, or intermediates may be unstable under the reaction conditions, leading to decomposition.
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Contaminated Reagents or Solvents: Impurities in the starting materials or solvents can lead to additional spots on the TLC plate.
Q2: How can I identify the different spots on my TLC plate?
To identify the spots, you can use the following techniques:
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Co-spotting: Spot the reaction mixture on the same lane as the starting material. If one of the spots in the reaction mixture has the same Rf value as the starting material, it indicates an incomplete reaction.
-
Reference Standards: If available, spot reference standards of expected products or known impurities alongside the reaction mixture.
-
Staining: Use different visualization techniques (e.g., UV light, iodine chamber, specific chemical stains) that may selectively stain different classes of compounds, helping in their differentiation.
-
Spectroscopic Analysis: Isolate the different spots by preparative TLC or column chromatography and analyze them using techniques like NMR and Mass Spectrometry to determine their structures.
Q3: What are some common side products in reactions involving this compound?
Depending on the reaction type, common side products can include:
-
Hydrolysis: The chloro group can be hydrolyzed back to a hydroxyl group, regenerating a starting material-like impurity.
-
Homocoupling: In cross-coupling reactions like Suzuki or Stille, the organometallic reagent can couple with itself.
-
Dehalogenation: The chloro group can be replaced by a hydrogen atom.
-
Double Substitution: In some cases, other positions on the pyridopyrimidinone core might undergo substitution.
Troubleshooting Guides
Issue: Multiple Spots on TLC in Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: My TLC shows the starting material, the desired product, and one or more unidentified spots in a nucleophilic aromatic substitution reaction.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and/or temperature. - Use a higher excess of the nucleophile. - Ensure the base used is appropriate and in sufficient quantity to neutralize any generated acid. |
| Side Product Formation (e.g., Hydrolysis) | - Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere. - Choose a non-aqueous workup procedure if possible. |
| Product Degradation | - Lower the reaction temperature and extend the reaction time. - Screen different solvents to find one that allows for a lower reaction temperature. |
| Multiple Substitution Products | - Use a milder base or control the stoichiometry of the nucleophile more carefully. |
Issue: Multiple Spots on TLC in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Problem: My TLC shows multiple spots in a palladium-catalyzed cross-coupling reaction, making it difficult to assess the reaction progress.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Check the quality and activity of the palladium catalyst and ligand. - Ensure proper degassing of solvents and reagents to avoid catalyst deactivation. - Optimize the base and solvent system for the specific coupling partners. |
| Homocoupling of Boronic Acid (Suzuki) | - Use a slight excess (1.1-1.5 equivalents) of the boronic acid. - Add the boronic acid slowly to the reaction mixture. |
| Dehalogenation of Starting Material | - Use a high-quality, oxygen-free palladium catalyst. - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Catalyst Decomposition | - Blackening of the reaction mixture may indicate catalyst decomposition. Use a more stable catalyst/ligand system or lower the reaction temperature. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, NMP, or isopropanol), add the desired amine or thiol nucleophile (1.1-2.0 equiv).
-
Add a base, such as K₂CO₃ or DIPEA (2.0-3.0 equiv), to the mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture at 90-100 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation
Table 1: Common TLC Solvent Systems for Pyridopyrimidinone Derivatives
| Solvent System | Ratio (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Separating less polar compounds. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Separating more polar compounds. |
| Chloroform / Acetone | 9:1 to 1:1 | Medium | General purpose separation. |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Alternative for separating less polar compounds. |
Note: The optimal solvent system and the resulting Rf values are highly dependent on the specific substituents on the pyridopyrimidinone core. It is recommended to screen several solvent systems to achieve the best separation.
Visualizations
Experimental and Troubleshooting Workflows
Caption: A logical workflow for troubleshooting multiple spots on a TLC plate.
Signaling Pathways
Derivatives of pyridopyrimidinone have been shown to inhibit several key signaling pathways implicated in cancer and other diseases.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
Caption: Overview of the JNK signaling cascade and a potential point of inhibition.
optimizing reaction time and temperature for pyridopyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridopyrimidines. The following sections offer insights into optimizing reaction time and temperature, addressing common experimental challenges, and providing detailed protocols and pathway diagrams.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyridopyrimidine
Low product yield is a frequent challenge in pyridopyrimidine synthesis. Several factors, from reaction conditions to reagent purity, can contribute to this issue. A systematic approach to troubleshooting is crucial for improving the outcome.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.[1] While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts.[1] Conversely, a temperature that is too low can result in an incomplete reaction.
-
Inadequate Reaction Time: Some cyclization reactions in pyridopyrimidine synthesis can be slow and require extended reaction times to achieve a satisfactory yield.
-
Recommendation: Continuously monitor the reaction by TLC until the starting materials are consumed.[1]
-
-
Inefficient Catalyst: The choice and activity of the catalyst are paramount. Both Brønsted and Lewis acids can be employed, but their effectiveness is substrate-dependent.
-
Recommendation: If using a reusable catalyst, ensure it is properly activated or regenerated. For acid catalysts, verify the concentration is appropriate. It may be necessary to screen different catalysts to find the most effective one for your specific reaction.[1]
-
-
Improper Solvent: The solvent can influence the solubility of reactants and the reaction rate.
-
Recommendation: While ethanol is commonly used, other solvents or even solvent-free conditions have been shown to improve yields for certain pyridopyrimidine syntheses.[1]
-
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction and lead to the formation of side products.
-
Recommendation: Ensure all starting materials are of high purity.[1]
-
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the target pyridopyrimidine.
Common Side Products and Mitigation Strategies:
-
Hantzsch-type Dihydropyridines: In Biginelli-type reactions, a common fluorescent byproduct is a Hantzsch dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).
-
Mitigation: Running the reaction at a lower temperature can significantly reduce the formation of this byproduct. The choice of catalyst can also influence the selectivity between the desired Biginelli pathway and the competing Hantzsch pathway.[1]
-
-
N-Acylureas: These byproducts can form from the reaction of the β-ketoester with urea, complicating the purification process.
-
Mitigation: Careful control of the reaction stoichiometry and catalyst can suppress the formation of N-acylureas. Recrystallization is often an effective method for their removal.[1]
-
-
Unreacted Starting Materials: The presence of significant amounts of starting materials in the final product mixture indicates an incomplete reaction.
-
Mitigation: As with low yield, optimizing the reaction time, temperature, and catalyst can help drive the reaction to completion.[1]
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my pyridopyrimidine synthesis?
A1: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of most pyridopyrimidine syntheses.[1][2] It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis of reaction conversion and purity, High-Performance Liquid Chromatography (HPLC) is recommended.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in-situ reaction monitoring, providing detailed structural information about intermediates and products in real-time.[2]
Q2: My TLC spots are streaking. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate. Try using a more dilute solution.[2]
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal. Adjust the solvent system to achieve better separation.[2]
-
Sample Insolubility: The sample may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting.[2]
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase can often resolve this issue.[2]
Q3: The reaction appears complete by TLC, but NMR analysis shows the presence of starting material. Why is this?
A3: This discrepancy can occur for a few reasons:
-
Co-elution: The starting material and product may have very similar Rf values in the TLC solvent system used, making them appear as a single spot. Try developing the TLC in different solvent systems to achieve better separation.[2]
-
Low Detection Limit of TLC: The concentration of the remaining starting material might be below the detection limit of TLC but still detectable by the more sensitive NMR technique.[2]
-
Non-UV Active Starting Material: If you are visualizing the TLC plate only with a UV lamp, a non-UV active starting material may be invisible.[2]
Q4: I am having trouble with the purification of my final pyridopyrimidine product. What are some common issues and solutions?
A4: Purification can be challenging if the desired product and impurities have similar polarities. Experimenting with different solvent systems for column chromatography is the first step. If this is unsuccessful, consider alternative purification techniques such as preparative HPLC or crystallization. Product instability on silica gel can also be an issue; in such cases, alternative stationary phases or purification methods should be explored.
Data Presentation
The following tables summarize the effects of reaction time and temperature on the yield of pyridopyrimidine synthesis based on representative examples.
Table 1: Optimization of Biginelli Reaction for Dihydropyrimidinone Synthesis
| Entry | Catalyst (mol%) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | [BCMAB][2Cl] (8) | 60 | 60-100 | Highest Yield |
| 2 | ZnBr2 | - | - | - |
| 3 | ZnCl2/MWI | - | - | - |
| 4 | Zn(ClO4)2·6H2O | - | 80 | - |
| 5 | Zn(HSO4)2 | - | 90 | - |
Data synthesized from a study on Lewis acid-catalyzed Biginelli reactions. The highest yield was achieved with 8 mol% of [BCMAB][2Cl] after 60 minutes at a temperature range of 60-100°C.[3]
Table 2: Synthesis of Pyrido[2,3-d]pyrimidines under Different Conditions
| Entry | Solvent | Catalyst | Condition | Time (min) | Yield (%) |
| 1 | DMF | - | MWI (250W) | 5 | 95 |
| 2 | Water | (NH4)2HPO4 | Reflux | 120 | 92 |
| 3 | Ethanol | (NH4)2HPO4 | Reflux | 180 | 85 |
| 4 | Acetic Acid | - | MWI (250W) | 10 | 70 |
| 5 | Solvent-free | - | 120°C | 15 | 65 |
This table summarizes the results from a one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives, highlighting the impact of solvent, catalyst, and reaction conditions on yield and reaction time.[4][5]
Experimental Protocols
Detailed Protocol for the One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol describes a general and efficient one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
4(6)-Aminouracil (1 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL) or Water (5 mL)
-
Diammonium hydrogen phosphate ((NH4)2HPO4) (10 mol%, if using aqueous media)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser or microwave reactor
Procedure:
Method A: Microwave Irradiation [4][5]
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 4(6)-aminouracil (1 mmol), and DMF (3 mL).
-
Place the flask in a microwave reactor and irradiate at 250W for 5-10 minutes. The maximum temperature reached is typically around 120°C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with water and then ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure pyrido[2,3-d]pyrimidine.
Method B: Aqueous Media with Catalyst [4][5]
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 4(6)-aminouracil (1 mmol), water (5 mL), and diammonium hydrogen phosphate (10 mol%).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then cold ethanol.
-
Recrystallize the crude product from an appropriate solvent to yield the pure product.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways where pyridopyrimidine derivatives have shown therapeutic potential as inhibitors.
Caption: The KRAS signaling pathway, a key regulator of cell growth.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Substituted Pyrido[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Strategic substitutions at the 6-position of this ring system have been shown to significantly modulate its biological profile, leading to the development of potent inhibitors for various therapeutic targets. This guide provides an objective comparison of the biological activities of different 6-substituted pyrido[3,2-d]pyrimidines, supported by experimental data, to aid in the advancement of drug discovery and development.
Data Presentation: Comparative Biological Activities
The biological activity of 6-substituted pyrido[3,2-d]pyrimidines is profoundly influenced by the nature of the substituent at the 6-position. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships (SAR) of these compounds as anticancer agents and enzyme inhibitors.
Anticancer Activity of 6-Aryl Amino Pyrido[3,2-d]pyrimidines
A series of novel 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidines have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.[1] The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), reveals the impact of different aryl amino substituents at the 6-position.
Table 1: In Vitro Anticancer Activity (IC50, µM) of 6-Substituted Pyrido[3,2-d]pyrimidines
| Compound ID | 6-Substituent (Aryl amino) | PC3 (Prostate) | A549 (Lung) | MCF-7 (Breast) | Colo-205 (Colon) |
| 10a | Aniline | 0.095 ± 0.011 | 0.103 ± 0.012 | 0.081 ± 0.009 | 0.099 ± 0.011 |
| 10b | 4-fluoroaniline | 0.083 ± 0.009 | 0.095 ± 0.011 | 0.072 ± 0.008 | 0.088 ± 0.010 |
| 10c | 4-methoxyaniline | 0.078 ± 0.009 | 0.091 ± 0.011 | 0.065 ± 0.007 | 0.083 ± 0.009 |
| 10d | 4-methylaniline | 0.053 ± 0.006 | 0.068 ± 0.008 | 0.045 ± 0.005 | 0.061 ± 0.007 |
| 10e | 3,4-dichloroaniline | 0.013 ± 0.002 | 0.018 ± 0.002 | 0.011 ± 0.001 | 0.015 ± 0.002 |
| Etoposide | (Standard) | 0.14 ± 0.017 | 3.08 ± 0.135 | 0.21 ± 0.025 | 0.18 ± 0.021 |
Data sourced from a study on aryl amino derivatives of pyrido[3,2-d]pyrimidines.[2]
Notably, the presence of electron-withdrawing groups on the aryl amino substituent at the 6-position, such as the 3,4-dichloro substitution in compound 10e , resulted in the most potent anticancer activity across all tested cell lines, with IC50 values significantly lower than the standard drug, etoposide.[2]
Dihydrofolate Reductase (DHFR) Inhibition
The pyrido[3,2-d]pyrimidine core has also been explored for its potential as a dihydrofolate reductase (DHFR) inhibitor. DHFR is a well-established target for anticancer and antimicrobial therapies.[1] A series of 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidines were designed as nonclassical lipophilic antifolates.[1]
Table 2: In Vitro DHFR Inhibition (IC50, µM) of 6-Substituted Pyrido[3,2-d]pyrimidines
| Compound ID | 6-Substituent | rhDHFR IC50 (µM) |
| 5e | 3,4,5-trimethoxyphenyl | 0.9 ± 0.1 |
| 5h | 2,5-dimethoxyphenyl | 1.0 ± 0.2 |
| 5i | 2,3,4-trimethoxyphenyl | 0.2 ± 0.03 |
| 5k | 3,4,5-trimethoxybenzyl | 0.4 ± 0.05 |
Data represents inhibitory activity against recombinant human DHFR (rhDHFR). Sourced from a study on pyrido[3,2-d]pyrimidines as DHFR inhibitors.[1]
Compounds with trimethoxyphenyl and trimethoxybenzyl substitutions at the 6-position demonstrated potent inhibition of recombinant human DHFR, with IC50 values in the sub-micromolar to low micromolar range.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (PC3, A549, MCF-7, and Colo-205) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP+.
-
Reaction Mixture Preparation: A reaction mixture containing assay buffer, purified recombinant human DHFR (rhDHFR), and the test compound at various concentrations is prepared in a 96-well plate.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrates, dihydrofolic acid (DHF) and NADPH.
-
Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a microplate reader.
-
IC50 Calculation: The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. For instance, one study indicated that a potent compound induced S phase arrest.[1]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the biological evaluation of 6-substituted pyrido[3,2-d]pyrimidines.
References
Pyrido[2,3-d]pyrimidine Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for a multitude of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrido[2,3-d]pyrimidine derivatives, offering insights into their therapeutic potential. The information presented herein is supported by experimental data to aid in the rational design of next-generation kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potency and selectivity of pyrido[2,3-d]pyrimidine derivatives are highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the SAR for key kinase targets.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The pyrido[2,3-d]pyrimidine core has been extensively explored for the development of inhibitors targeting both wild-type and mutant forms of EGFR, which are implicated in non-small cell lung cancer (NSCLC).
| Compound ID | R1 | R2 | R3 | Target Kinase | IC50 (nM) | Reference |
| B1 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | N-methylpyrazole | Acrylamide | EGFRL858R/T790M | 13 | [1] |
| B7 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | N-methylpyrazole | Crotonamide | EGFRL858R/T790M | - (96.7% inhibition at 0.1 µM) | [1] |
| 8a | Phenyl | 4-methoxyphenyl | - | EGFRWT | 99 | [2] |
| 8b | Phenyl | 4-chlorophenyl | - | EGFRWT | 419 | [2] |
| 9a | 4-chlorophenyl | 4-methoxyphenyl | - | EGFRWT | 594 | [2] |
Key SAR Insights for EGFR Inhibitors:
-
The introduction of an N-methylpyrazole moiety at the R2 position appears to be beneficial for potent inhibition of the EGFRL858R/T790M mutant.[1]
-
The nature of the acrylamide group at R3 is crucial for covalent inhibition of the mutant EGFR.
-
For wild-type EGFR, substitutions on the phenyl ring at R1 and R2 significantly influence inhibitory activity.[2]
Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors
A series of pyrido[2,3-d]pyrimidine ureas have been investigated as inhibitors of FGFR and PDGFR, key drivers of angiogenesis and cell proliferation.
| Compound ID | R1 (Position 2) | R2 (Position 6) | Target Kinase | IC50 (µM) | Reference |
| 4b (PD-089828) | -NH2 | 2,6-dichlorophenyl | PDGFr | 1.11 | [3][4][5] |
| FGFr | 0.13 | [3][4][5] | |||
| EGFr | 0.45 | [3][4][5] | |||
| c-src | 0.22 | [3][4][5] | |||
| 6c | [4-(diethylamino)butyl]amino | 2,6-dichlorophenyl | PDGFr | - (IC50 of 0.3 µM in cell proliferation) | [3][4][5] |
| 4e | -NH2 | 3,5-dimethoxyphenyl | FGFr | 0.060 | [3][4][5] |
| PDGFr, EGFr, c-src, InsR | >50 | [3][4][5] |
Key SAR Insights for FGFR/PDGFR Inhibitors:
-
The initial lead, 4b , demonstrated broad-spectrum tyrosine kinase inhibitory activity.[3][4][5]
-
Introduction of a basic side chain at the 2-position, as in 6c , can enhance potency and bioavailability.[3][4][5]
-
Substitution at the 6-position is critical for selectivity. Replacing the 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety in 4e resulted in a highly selective FGFr inhibitor.[3][4][5]
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibitors
The pyrido[3,2-d]pyrimidine scaffold has been utilized to develop dual PI3K/mTOR inhibitors, which are of significant interest in cancer therapy due to the central role of this signaling pathway in cell growth and survival.
| Compound ID | R (Position 7) | Target Kinase | IC50 (nM) | Reference |
| 5 | 4-fluorophenyl | PI3Kα | 3 | [6] |
| mTOR | 10 | [6] | ||
| 19 | 3-pyridyl | PI3Kα | 7 | [6] |
| mTOR | 18 | [6] | ||
| 21 | 2-thienyl | PI3Kα | 10 | [6] |
| mTOR | 14 | [6] |
Key SAR Insights for PI3K/mTOR Inhibitors:
-
For the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series, with a 3-hydroxyphenyl at C-2 and a morpholine at C-4, the substituent at C-7 significantly modulates the inhibitory activity against both PI3K and mTOR.[6]
-
A range of aromatic and heteroaromatic substituents at C-7 can be accommodated, leading to potent dual inhibitors.[6]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of kinase inhibitors. Below are generalized protocols for key assays cited in the development of pyrido[2,3-d]pyrimidine inhibitors.
In Vitro Kinase Inhibition Assay (Generic)
This assay determines the ability of a compound to inhibit the activity of a purified kinase enzyme.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add the diluted compounds to the assay plate. Include wells with DMSO only as a positive control (100% kinase activity) and wells without enzyme as a negative control (background).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions of the chosen detection kit (e.g., by measuring ADP production).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of the inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key signaling proteins downstream of the target kinase.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General workflow for the discovery and evaluation of kinase inhibitors.
References
A Comparative Analysis of Synthetic Routes to 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidine scaffold is a key heterocyclic motif present in numerous biologically active molecules, making its efficient synthesis a topic of significant interest in medicinal chemistry. This guide provides a comparative analysis of two prominent synthetic routes to 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, a valuable intermediate for the synthesis of diverse derivatives. The comparison focuses on reaction efficiency, accessibility of starting materials, and overall practicality, supported by detailed experimental protocols and quantitative data.
Comparative Overview of Synthetic Strategies
Two primary strategies for the synthesis of this compound are presented:
-
Route 1: Late-Stage Chlorination. This is a sequential two-step approach that begins with the construction of the pyrido[3,2-d]pyrimidin-4(3H)-one core, followed by a chlorination step to introduce the chloro-substituent at the 6-position.
-
Route 2: Convergent Synthesis from a Chlorinated Precursor. This approach utilizes a starting material that already contains the chlorine atom, leading to the direct formation of the final product in a single cyclization step.
The following sections provide a detailed comparison of these two routes, including a quantitative data summary, comprehensive experimental procedures, and a visual representation of the synthetic pathways.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Late-Stage Chlorination | Route 2: Convergent Synthesis |
| Starting Materials | 2-Aminonicotinic Acid, Urea | 2-Amino-5-chloronicotinic Acid, Formamide |
| Number of Steps | 2 | 1 |
| Overall Yield | ~70-80% | ~75-85% |
| Reaction Time | 6-10 hours | 3-5 hours |
| Key Reagents | POCl₃, DMF | Formamide |
| Purification | Crystallization, Filtration | Crystallization, Filtration |
Experimental Protocols
This route involves two distinct experimental procedures: the synthesis of the hydroxylated intermediate and its subsequent chlorination.
Step 1: Synthesis of 6-Hydroxypyrido[3,2-d]pyrimidin-4(3H)-one
-
Reaction Setup: In a round-bottom flask, thoroughly mix 2-aminonicotinic acid (1.0 eq.) and urea (2.0 eq.).
-
Reaction Execution: Heat the mixture to 180-200 °C for 4-6 hours. The reaction mixture will melt and then solidify.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add water to the solid mass and heat to boiling. Filter the hot solution and allow the filtrate to cool. The product will crystallize upon cooling. Collect the crystals by filtration, wash with cold water, and dry to afford 6-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5.0-10.0 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound.
This route provides a more direct synthesis of the target compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-chloronicotinic acid (1.0 eq.) and an excess of formamide (used as both reactant and solvent).
-
Reaction Execution: Heat the reaction mixture to 160-180 °C for 3-5 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add water to the mixture to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
Validating the Purity of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one: A Comparative Guide to HPLC and NMR Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for the separation and quantification of a target compound from its impurities. A reverse-phase HPLC (RP-HPLC) method is typically the first choice for a moderately polar compound like 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one.
Experimental Protocol: RP-HPLC
A robust RP-HPLC method for the purity determination of this compound would be developed and validated according to ICH guidelines. The following protocol is a representative example.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a multi-wavelength UV detector.
Chromatographic Conditions:
-
Column: A C18 stationary phase is a common starting point. A typical column would be a Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV spectrum of the analyte should be determined to select an appropriate wavelength for detection. For pyridopyrimidine derivatives, a wavelength in the range of 254 nm to 320 nm is often suitable.
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of around 0.1 mg/mL with the initial mobile phase composition.
Data Presentation: Illustrative HPLC Purity Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Parameter | Result (Illustrative) |
| Retention Time (t R ) | 12.5 min |
| Peak Area (Main Peak) | 995,000 |
| Total Peak Area | 1,000,000 |
| Purity (%) | 99.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment of the main compound against proton-containing impurities.
Experimental Protocol: ¹H and ¹³C NMR
Detailed structural information and an estimation of purity can be obtained using the following NMR experimental setup.
Instrumentation:
-
A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the analyte.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: A range of -2 to 14 ppm is typically sufficient for most organic molecules.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) is crucial for quantitative analysis to ensure complete relaxation of all protons.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: A wider spectral width, typically 0 to 200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
Data Presentation: Illustrative NMR Spectral Data
The following tables present hypothetical ¹H and ¹³C NMR data for this compound, which would be used to confirm its structure and assess purity. Purity is estimated by comparing the integration of the compound's signals to those of any observed impurities.
Illustrative ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.5 (broad s) | s | 1H | N3-H |
| 8.9 (s) | s | 1H | H-2 |
| 8.5 (d, J = 2.0 Hz) | d | 1H | H-5 |
| 8.2 (d, J = 2.0 Hz) | d | 1H | H-7 |
Illustrative ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 160.5 | C-4 |
| 155.0 | C-8a |
| 152.0 | C-2 |
| 145.0 | C-6 |
| 135.0 | C-5 |
| 120.0 | C-4a |
| 118.0 | C-7 |
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Detection of nuclear spin transitions in a magnetic field. |
| Primary Use | Quantitative purity assessment and separation of impurities. | Structural elucidation and confirmation. |
| Sensitivity | High (can detect impurities at low levels). | Lower sensitivity compared to HPLC. |
| Quantification | Requires a reference standard for accurate quantification of impurities. Purity is often reported as area percent. | Can be quantitative without a specific impurity standard (qNMR) by using an internal standard of known purity and concentration. |
| Impurity Detection | Detects impurities that have a chromophore. | Detects proton-containing impurities. |
| Throughput | Relatively high, especially with automated systems. | Lower throughput due to longer acquisition times, particularly for ¹³C NMR. |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for purity validation by HPLC and NMR.
Caption: Experimental workflow for HPLC purity validation.
Caption: Experimental workflow for NMR purity validation.
comparing the efficacy of different palladium catalysts for coupling with 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The pyrido[3,2-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including kinase inhibitors. The functionalization of this core structure, particularly at the 6-position, is crucial for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful toolkit for creating carbon-carbon and carbon-nitrogen bonds. However, the use of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one as a substrate presents a challenge due to the lower reactivity of the chloro-substituent compared to its bromo or iodo counterparts.[1]
This guide provides a comparative overview of the efficacy of different palladium catalyst systems for various coupling reactions with this compound and structurally related chloroheteroaromatic compounds. The selection of the appropriate catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming biaryl and heteroaryl-aryl structures.[1] The choice of palladium catalyst and associated ligands is paramount when coupling with less reactive aryl chlorides. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results.[2][3]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 110 | 12 | ~83 | Effective for related trichloropyrido[2,3-d]pyrimidines with arylboronic acids.[4] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | Optimized for dichloropyrimidine derivatives; electron-rich boronic acids gave better yields.[5] |
| PdCl₂(dppf)-CH₂Cl₂ adduct | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Not Specified | A common alternative system for Suzuki couplings.[3] |
| Pd(OAc)₂ | o-(di-tert-butylphosphino)biphenyl | - | - | RT | - | High | Highly active catalyst for room-temperature Suzuki coupling of aryl chlorides.[6] |
| [Pd(IPrOMe)(cin)(Cl)] | IPrOMe | - | - | 25 | - | High | Efficient for Suzuki-Miyaura reactions with deactivated aryl chlorides.[2] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7] For the amination of chloropyridines and related heterocycles, the use of sterically hindered and electron-rich phosphine ligands is often essential to overcome the high activation barrier of the C-Cl bond.[8]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos or BINAP | NaOtBu | Toluene or 1,4-Dioxane | 90-120 | Not Specified | Good | General protocol for 6-Chloropyrido[2,3-d]pyrimidine.[3] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Not Specified | Not Specified | Good to Excellent | Effective for C-N coupling on bromo-estrone derivatives under microwave irradiation.[9] |
| G3 or G4 palladacycle | Biarylphosphine ligands (e.g., RuPhos, BrettPhos) | NaOtBu | Toluene or 1,4-Dioxane | 80-110 | Not Specified | High | Recommended for challenging chloropyridines to avoid low conversion.[8] |
Other Coupling Reactions
While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most cited for this specific type of substrate, other palladium-catalyzed couplings are also relevant.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[10] It typically employs a palladium catalyst and a copper co-catalyst.[10] For chloroheteroaromatics, forcing conditions or highly active catalyst systems may be necessary. The choice of ligand can also influence regioselectivity in dihalogenated purines.[11]
-
Heck Reaction: The Heck reaction couples an alkene with an aryl halide.[12] Phosphine-free palladium catalysts have been developed that show high activity for Heck reactions.[13]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[1]
-
Evacuation and Backfilling : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).[1]
-
Solvent Addition : Add the degassed anhydrous solvent (e.g., toluene, 1,4-dioxane) via syringe. If an aqueous system is used, add the degassed water portion.[1]
-
Reaction : Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up and Purification : Cool the reaction mixture to room temperature, perform an aqueous work-up, and extract the product with an organic solvent. The crude residue is then purified by flash column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup : To a Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv.), a phosphine ligand (e.g., Xantphos, 0.1 equiv.), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv.).[3]
-
Solvent Addition : Evacuate and backfill the tube with an inert gas. Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[3]
-
Reaction Execution : Heat the mixture, typically between 90 and 120 °C, until the starting material is consumed as monitored by TLC or LC-MS.[3]
-
Work-up and Purification : After cooling, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.
Visualizing the Process
To better understand the experimental and conceptual frameworks, the following diagrams illustrate the general workflow and key influencing factors in palladium-catalyzed cross-coupling reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Key factors influencing the efficacy of cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions. | Semantic Scholar [semanticscholar.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
A Comparative Guide to 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one and Other Chlorinated Heterocyclic Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, chlorinated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and ability to serve as versatile synthetic handles make them crucial for the construction of novel therapeutic agents. This guide provides an objective comparison of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one with other prominent chlorinated heterocyclic building blocks, namely 2-chloropyridine, 2,4-dichloropyrimidine, and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. We will delve into their physical and chemical properties, comparative reactivity in key cross-coupling reactions, and provide detailed experimental protocols.
Introduction to the Building Blocks
Chlorinated heterocycles offer a strategic advantage in drug design. The chlorine atom can act as a bioisostere for other functional groups, modulate the physicochemical properties of a molecule, and, most importantly, serve as a reactive site for carbon-carbon and carbon-nitrogen bond formation, enabling the exploration of diverse chemical space.
This compound is a fused heterocyclic system containing both a pyridine and a pyrimidine ring. This scaffold is of significant interest as it is a key intermediate in the synthesis of various kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
2-Chloropyridine is a fundamental six-membered aromatic heterocycle. Its simple structure and commercial availability make it a widely used starting material in the synthesis of pharmaceuticals and agrochemicals.
2,4-Dichloropyrimidine features two reactive chlorine atoms on the pyrimidine ring, offering the potential for sequential and regioselective functionalization. The differential reactivity of the C2 and C4 positions allows for the controlled introduction of various substituents.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine , also known as 6-chloro-7-deazapurine, is a purine isostere. This structural motif is found in a number of kinase inhibitors, including the Janus kinase (JAK) inhibitor Tofacitinib.
Physical and Chemical Properties
The physical and chemical properties of these building blocks are crucial for their handling, storage, and reaction setup. The table below summarizes some of their key properties.
| Property | This compound | 2-Chloropyridine | 2,4-Dichloropyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
| CAS Number | 171178-33-9 | 109-09-1 | 3934-20-1 | 3680-69-1 |
| Molecular Formula | C₇H₄ClN₃O | C₅H₄ClN | C₄H₂Cl₂N₂ | C₆H₄ClN₃ |
| Molecular Weight | 181.58 g/mol [1] | 113.54 g/mol | 148.98 g/mol [2] | 153.57 g/mol [3][4] |
| Appearance | Light yellow to brown solid[1] | Colorless to pale yellow liquid[5][6] | White to off-white crystalline solid[7] | Light-colored to off-white crystalline solid[3] |
| Melting Point | Not available | -46 °C[5][6] | 36-38 °C or 57-61 °C[2][7] | 170-175 °C or 183-184°C or 214-217 °C[3][4][8] |
| Boiling Point | 400.8±55.0 °C (Predicted)[1] | 166-170 °C[5][6] | ~207 °C or 101 °C (23 mmHg)[7][9] | Decomposes before boiling[3] |
| Solubility | Not available | Sparingly soluble in water; miscible with most organic solvents[6] | Soluble in common organic solvents; slightly soluble in water[7] | Soluble in DMSO, DMF, ethanol; sparingly soluble in water[3] |
Comparative Reactivity in Cross-Coupling Reactions
The utility of these chlorinated building blocks is largely defined by their reactivity in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The following tables summarize representative experimental data for these transformations. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution as reaction conditions are not identical.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the chloro-substituent is influenced by the nature of the heterocyclic core and the reaction conditions.
| Building Block | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Chloropyrido[2,3-d]pyrimidine | (Het)arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 110 | - | Good |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 18 | 80 (conversion) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
Note on 2,4-Dichloropyrimidine: In Suzuki-Miyaura reactions, the C4 position of 2,4-dichloropyrimidine is generally more reactive than the C2 position, allowing for regioselective mono-arylation at the C4 position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.
| Building Block | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (Hetero)aryl Chlorides | Primary and secondary amines, NH heterocycles, amides | BippyPhos/[Pd(cinnamyl)Cl]₂ | - | - | - | - | Broad scope |
| 2-Bromopyridines | Volatile amines | - | - | - | - | - | Expedient |
| 2,4-Dichloropyridine | Anilines, heterocyclic amines | - | - | - | - | - | Highly regioselective at C2 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Protocol for Suzuki-Miyaura Coupling of a Chlorinated Heterocycle
-
Reaction Setup: To an oven-dried Schlenk flask, add the chlorinated heterocycle (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Chlorinated Heterocycle
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the chlorinated heterocycle (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), the phosphine ligand (e.g., Xantphos, 0.02-0.10 eq.), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Visualizations
PI3K/Akt Signaling Pathway
Many kinase inhibitors derived from pyridopyrimidine scaffolds target components of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction with a chlorinated heterocyclic building block.
References
- 1. This compound | 171178-33-9 [m.chemicalbook.com]
- 2. rvrlabs.com [rvrlabs.com]
- 3. srinichem.com [srinichem.com]
- 4. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. srinichem.com [srinichem.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. lifechempharma.com [lifechempharma.com]
assessing the selectivity of pyrido[2,3-d]pyrimidine derivatives for different kinases
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. The substitution pattern on this heterocyclic system allows for the fine-tuning of potency and selectivity against various kinase targets. This guide provides a comparative analysis of the selectivity of several key pyrido[2,3-d]pyrimidine derivatives, supported by experimental data, to aid researchers in the selection and design of targeted kinase inhibitors.
Comparative Kinase Inhibition Data
The following tables summarize the in vitro inhibitory activity (IC50) of representative pyrido[2,3-d]pyrimidine derivatives against a panel of important kinases implicated in cancer signaling pathways. Lower IC50 values indicate greater potency.
Table 1: Selectivity of Pyrido[2,3-d]pyrimidine Derivatives against Tyrosine Kinases
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound B1 | EGFR (L858R/T790M) | 13 | AZD9291 (Osimertinib) | - |
| EGFR (WT) | >988 (>76-fold selective) | - | - | |
| Compound B7 | EGFR (L858R/T790M) | 5.9 | AZD9291 (Osimertinib) | - |
| EGFR (WT) | >94.4 (>16-fold selective) | - | - | |
| PD173074 | FGFR1 | 21.5 - 25 | - | - |
| FGFR3 | 5 | - | - | |
| VEGFR2 | ~100 | - | - | |
| PDGFR | 17600 | - | - | |
| c-Src | 19800 | - | - | |
| EGFR | >50000 | - | - |
Data sourced from multiple studies for comparison.[1][2][3][4][5][6]
Table 2: Selectivity of Pyrido[2,3-d]pyrimidine Derivatives against Serine/Threonine Kinases
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Palbociclib (PD-0332991) | CDK4 | 11 | - | - |
| CDK6 | 16 | - | - | |
| CDK1 | >5000 | - | - | |
| CDK2 | >5000 | - | - | |
| CDK5 | >5000 | - | - | |
| Ku-0063794 | mTORC1 | ~10 | - | - |
| mTORC2 | ~10 | - | - | |
| PI3K | >10000 | - | - |
Data sourced from multiple studies for comparison.[7][8][9]
Key Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to assess kinase selectivity, the following diagrams illustrate a representative kinase signaling pathway and a standard experimental workflow.
Experimental Protocols
The following provides a generalized methodology for determining the in vitro kinase inhibitory activity of a compound. Specific parameters such as buffer composition, substrate, and ATP concentrations should be optimized for each kinase.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Pyrido[2,3-d]pyrimidine derivative (test compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based ADP detection kit
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase solution in kinase assay buffer.
-
Prepare a substrate and ATP solution in kinase assay buffer. The ATP concentration should ideally be at the Km value for the specific kinase.
-
Add the kinase solution (e.g., 5 µL) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from a commercial ADP detection kit according to the manufacturer's instructions. This typically involves a two-step process to deplete unused ATP and then convert ADP to a detectable signal.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle control.
-
The percent inhibition is plotted against the logarithm of the compound concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is determined by fitting the data to a four-parameter logistic model.
-
Cellular Kinase Activity Assay (Western Blot)
This method assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Pyrido[2,3-d]pyrimidine derivative (test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the phosphorylated substrate and total substrate
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
Normalize the phosphorylated substrate signal to the total substrate or a loading control (e.g., GAPDH or β-actin) to account for differences in protein loading.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
By providing a clear comparison of kinase selectivity and detailed experimental methodologies, this guide aims to facilitate the rational design and development of next-generation pyrido[2,3-d]pyrimidine-based kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD173074 - Immunomart [immunomart.com]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrido[3,2-d]pyrimidines: A Comparative Guide to Their Therapeutic Potential as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrido[3,2-d]pyrimidine scaffold has emerged as a promising framework in the design of novel kinase inhibitors. This guide provides a comprehensive literature review of their therapeutic potential, with a focus on their anticancer properties. We present a comparative analysis of their biological activity, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways they modulate.
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Pyrido[3,2-d]pyrimidine derivatives have demonstrated significant potential as inhibitors of several key kinases involved in cell growth, proliferation, and DNA damage response, including the PI3K/Akt/mTOR and ATR signaling pathways.
Comparative Analysis of Inhibitory Activity
The therapeutic efficacy of pyrido[3,2-d]pyrimidine derivatives is primarily assessed by their half-maximal inhibitory concentration (IC50) against specific kinases and various cancer cell lines. A lower IC50 value signifies greater potency. The following tables summarize the inhibitory activities of several pyrido[3,2-d]pyrimidine derivatives and related compounds from recent studies.
Table 1: Anticancer Activity of Aryl Amino Pyrido[3,2-d]pyrimidine Derivatives
| Compound ID | R Group | PC3 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Colo-205 IC50 (µM) |
| 10a | 3,4,5-trimethoxyphenyl | 0.031 ± 0.003 | 0.045 ± 0.005 | 0.028 ± 0.003 | 0.036 ± 0.004 |
| 10b | 3,5-dimethoxyphenyl | 0.042 ± 0.004 | 0.051 ± 0.006 | 0.039 ± 0.004 | 0.048 ± 0.005 |
| 10e | 3,4-dichlorophenyl | 0.013 ± 0.002 | 0.018 ± 0.002 | 0.011 ± 0.001 | 0.015 ± 0.002 |
| Etoposide | (Standard) | 0.14 ± 0.017 | 3.08 ± 0.135 | 0.21 ± 0.025 | 0.18 ± 0.021 |
Data from a study on the synthesis and anticancer effects of substituted aryl amino pyrido[3,2-d]pyrimidines. This series of compounds showed potent anticancer activity across multiple cell lines, with several derivatives exhibiting significantly lower IC50 values than the standard drug, etoposide. The presence of electron-withdrawing groups on the aryl amino substituent, as seen in compound 10e with a 3,4-dichloro substitution, was linked to the highest potency.
Table 2: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives against PI3K/mTOR
| Compound ID | R Group | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1 | H | 19 | 37 |
| 5 | 4-fluorophenyl | 10 | 100 |
| 19 | 3-aminopyridine | 5 | 50 |
| 21 | 3-hydroxyphenyl | 3 | 30 |
| 32 | 4-pyridyl | 8 | 150 |
This data is from a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors. The introduction of various substituents at the C-7 position was shown to modulate the inhibitory activity and selectivity. Notably, compounds with a 3-hydroxyphenyl (21) or 3-aminopyridine (19) substitution demonstrated high potency against PI3Kα.
Table 3: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives against ATR Kinase
| Compound ID | R Group | ATR IC50 (nM) | HT-29 Cellular IC50 (µM) |
| 10a | H | 5.8 | 1.2 |
| 10f | 4-fluorophenyl | 2.1 | 0.45 |
| 10q | 3-aminopyridine | 0.9 | 0.18 |
Structure-based drug design led to the development of these potent ATR inhibitors. The addition of a 3-aminopyridine group in Compound 10q resulted in a significant enhancement in both biochemical and cellular potency, underscoring the importance of this functional group for ATR inhibition.[1]
Key Signaling Pathways
Pyrido[3,2-d]pyrimidine derivatives exert their therapeutic effects by modulating key signaling pathways involved in cancer progression. Below are diagrams of the PI3K/Akt/mTOR and ATR signaling pathways, highlighting the points of intervention for these inhibitors.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: ATR Signaling Pathway Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrido[3,2-d]pyrimidine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., PC3, A549, MCF-7, Colo-205)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrido[3,2-d]pyrimidine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrido[3,2-d]pyrimidine derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide). Incubate the plate for an additional 48-72 hours.
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR, ATR)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Pyrido[3,2-d]pyrimidine derivatives
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrido[3,2-d]pyrimidine derivatives in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Pyrido[3,2-d]pyrimidine derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential, particularly in the field of oncology. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the pyrido[3,2-d]pyrimidine scaffold can lead to highly potent and selective inhibitors of key cancer-related kinases. The provided experimental protocols offer a foundation for the continued evaluation and development of these promising compounds. Further research into the optimization of their pharmacological properties will be crucial in translating their preclinical efficacy into clinical applications.
References
comparative docking studies of pyrido[2,3-d]pyrimidine analogs in kinase active sites
A Comparative Guide to the Docking of Pyrido[2,3-d]pyrimidine Analogs in Kinase Active Sites
The pyrido[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1] These compounds have been extensively investigated for their ability to target various protein kinases, which are crucial targets in drug discovery, particularly in the field of oncology.[2] This guide provides a comparative analysis of pyrido[2,3-d]pyrimidine analogs, focusing on their performance in molecular docking studies and their inhibitory activity against key kinase targets. The information is compiled from published scientific literature to offer an objective comparison supported by experimental data and methodologies.
Experimental Protocols
To understand the context of the comparative data, it is essential to be familiar with the methodologies employed. The following sections detail generalized protocols for both in vitro kinase inhibition assays and in silico molecular docking studies.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific kinase.
-
Assay Components : The reaction mixture typically includes the target kinase, a specific substrate (e.g., a peptide), ATP, and the test compound (inhibitor) at varying concentrations.
-
Incubation : The components are incubated together in a buffer solution for a predetermined period to allow the kinase to phosphorylate the substrate.
-
Detection : The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA-based assay or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve.[2]
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[3][4]
-
Receptor Preparation : A high-resolution 3D structure of the target kinase is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.
-
Ligand Preparation : The 3D structures of the pyrido[2,3-d]pyrimidine analogs are generated and energy-minimized to obtain a stable conformation.
-
Grid Generation : A grid box is defined around the active site of the kinase, specifying the volume in which the docking algorithm will search for binding poses.
-
Docking Simulation : A docking program, such as AutoDock Vina, is used to place the ligand in the defined grid box and sample different conformations and orientations.[1] The program employs a scoring function to estimate the binding affinity for each pose.
-
Analysis of Results : The results are ranked based on the predicted binding affinity (docking score), typically in kcal/mol.[1] The top-ranked poses are then visualized to analyze key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the kinase.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50) and, where available, the molecular docking scores for a selection of pyrido[2,3-d]pyrimidine derivatives against various kinase targets. Lower IC50 values and more negative docking scores indicate higher potency and stronger predicted binding, respectively.
| Compound ID | Target Kinase | In Vitro IC50 | Docking Score (kcal/mol) | Reference |
| Compound 4 | PIM-1 | 11.4 nM | -20.84 | [5] |
| Compound 10 | PIM-1 | 17.2 nM | Not Reported | [5] |
| Compound 5a | VEGFR-2 | 217 nM | -14.5 | [6] |
| Compound 5a | HER-2 | 168 nM | Not Reported | [6] |
| Compound 5e | VEGFR-2 | 124 nM | -15.2 | [6] |
| Compound 5e | HER-2 | 77 nM | Not Reported | [6] |
| Compound 65 | PDGFr | 1.11 µM | Not Reported | [7] |
| Compound 65 | FGFr | 0.13 µM | Not Reported | [7] |
| Compound 65 | EGFr | 0.45 µM | Not Reported | [7] |
| Compound 65 | c-src | 0.22 µM | Not Reported | [7] |
Visualizing Key Processes and Pathways
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.
Caption: General workflow for in silico screening and experimental validation of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
Ensuring the safe and compliant disposal of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one is a critical aspect of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this chlorinated heterocyclic compound, thereby minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, safety goggles, and a lab coat.[1][2] All handling should occur in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust or aerosols.[1] In the event of a spill, evacuate personnel to a safe area, remove all ignition sources, and prevent the chemical from entering drains.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[2] Adherence to the following steps will ensure a safe and compliant disposal process.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, reaction byproducts, and contaminated labware (e.g., gloves, wipes, and glassware), must be treated as hazardous waste.
-
Due to its chlorine content, this compound is classified as a halogenated organic waste.[2] It is crucial to segregate this waste stream from non-halogenated chemical waste to facilitate proper treatment and disposal by specialized waste management services.[2]
2. Waste Collection and Containerization:
-
Use a designated, chemically compatible, and clearly labeled hazardous waste container.[2] Plastic containers are often preferable to glass to minimize the risk of breakage.[2]
-
The container must be kept securely sealed when not in use to prevent the release of vapors.
-
The waste container should be stored in a designated satellite accumulation area within the laboratory, which is at or near the point of generation and under the control of laboratory personnel.[2]
-
Employ secondary containment to mitigate any potential leaks from the primary container.[2]
3. Labeling of Waste Containers:
-
Proper labeling is essential for safe handling and disposal. The label must include:
-
The full chemical name: "this compound" and the words "Hazardous Waste".
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The name and contact information of the responsible researcher or laboratory supervisor.[2]
-
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent that can effectively remove all chemical residues.[1][3]
-
The rinsate from this process must be collected and disposed of as hazardous waste along with the primary chemical waste.[2]
-
After triple-rinsing and allowing the container to dry, and with all labels defaced or removed, it may be disposed of as regular solid waste, though it is imperative to consult and follow your institution's specific policies on this matter.[1][2]
5. Final Disposal Pathway:
-
The primary and recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[1]
-
Controlled incineration with flue gas scrubbing is an appropriate technology for the destruction of this compound and its combustible packaging materials.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Discharge into the environment must be avoided.[1]
Quantitative Data Summary
No specific quantitative data for disposal limits or concentrations of this compound were available in the searched resources. For all disposal procedures, it is critical to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Halogenated Organic) |
| Container Type | Designated, compatible, and sealed hazardous waste container |
| Container Fill Limit | Do not fill over 90% of the container's capacity[4] |
| Empty Container Rinsing | Triple-rinse with a suitable solvent |
| Rinsate Disposal | Collect and dispose of as hazardous waste |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration |
Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
For Immediate Reference: Essential Safety and Handling Protocols for 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and environmental protection.
Hazard Summary
While a specific Safety Data Sheet (SDS) with detailed GHS classifications for this compound is not publicly available, data from structurally similar chlorinated heterocyclic compounds suggest it should be handled as a hazardous substance. The primary risks include potential harm if swallowed, skin and eye irritation, and possible respiratory irritation.
| Hazard Classification (Anticipated) | Description | Precautionary Measures |
| Acute Toxicity, Oral | Potentially harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and seek medical attention. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Wear protective gloves and a lab coat. Avoid contact with skin. In case of contact, wash immediately with plenty of water. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear tightly sealed safety goggles or a face shield. Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area, preferably within a chemical fume hood. |
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly-sealing safety goggles are mandatory to protect against dust particles and potential splashes. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended for handling chlorinated compounds. For prolonged or direct contact, thicker, chemical-resistant gloves should be used. Always inspect gloves for tears or degradation before use and wash hands after removal. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator is necessary if working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols. A particulate filter is recommended for solid compounds. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.
Handling and Use
-
Controlled Environment : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment : Always wear the appropriate PPE as detailed in the table above.
-
Preventing Contamination : Use dedicated spatulas and weighing papers. Avoid creating dust.
-
Weighing : If possible, use a balance with a draft shield or a ventilated balance enclosure.
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste containing this compound, including contaminated PPE, weighing paper, and pipette tips, must be treated as hazardous waste.[1] This compound falls under the category of halogenated organic waste and should be segregated from non-halogenated waste streams.[1]
-
Containerization : Use a designated, chemically compatible, and leak-proof container for solid waste. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[1]
-
Rinsate : Any solvent used to rinse glassware or equipment that has been in contact with the chemical must be collected and disposed of as hazardous waste.[1]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing and allowing it to dry, the container can be disposed of according to your institution's guidelines, which may include defacing the label before disposal.[1][2]
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste. Do not pour any waste down the drain.[2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Accidental Exposure
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water.[3] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[3] Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Spill Cleanup
-
Evacuate : Alert others in the area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
PPE : Before attempting to clean up, don the appropriate personal protective equipment, including a respirator.
-
Containment : For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place it into a labeled, sealed container for hazardous waste.
-
Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
